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  • Product: 1-Methylethyl 1-pentanesulfonate
  • CAS: 91284-47-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Methylethyl 1-pentanesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate, is an organic compound belonging to the sulfonate ester class. Sulf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate, is an organic compound belonging to the sulfonate ester class. Sulfonate esters are recognized for their utility as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their function often revolves around the conversion of alcohols into good leaving groups for nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the known and predicted physical properties of 1-methylethyl 1-pentanesulfonate, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The structural representation of 1-Methylethyl 1-pentanesulfonate is crucial for understanding its chemical behavior and physical properties.

Molecular Formula: C₈H₁₈O₃S[1]

Molecular Weight: 206.29 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 1-Methylethyl 1-pentanesulfonate.

Synthesis

1-Methylethyl 1-pentanesulfonate can be synthesized via the esterification of 1-pentanesulfonic acid with isopropyl alcohol, typically in the presence of a catalyst.[1] While specific reaction conditions for this exact compound are not widely published, a general protocol can be outlined based on standard procedures for sulfonate ester formation.

Experimental Protocol: Synthesis of 1-Methylethyl 1-pentanesulfonate

Synthesis_Workflow Reactants 1-Pentanesulfonic Acid + Isopropyl Alcohol Reaction Reaction Mixture Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Heating Heating under Reflux Reaction->Heating Workup Aqueous Workup (Neutralization & Extraction) Heating->Workup Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product 1-Methylethyl 1-pentanesulfonate Purification->Product

Caption: General workflow for the synthesis of 1-Methylethyl 1-pentanesulfonate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-pentanesulfonic acid and an excess of isopropyl alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Drying: Wash the organic layer with brine, and then dry it over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the final 1-methylethyl 1-pentanesulfonate.

Physical Properties

A summary of the known and predicted physical properties of 1-methylethyl 1-pentanesulfonate is presented below.

PropertyValue/DescriptionSource
Appearance Colorless liquid[1]
Molecular Formula C₈H₁₈O₃S[1]
Molecular Weight 206.29 g/mol [1]
Boiling Point 120-130°C at 10 mmHg[1]
Melting Point Not available in searched literature. Expected to be low, as it is a liquid at room temperature.
Density Not available in searched literature.
Solubility Expected to be soluble in polar organic solvents and have limited solubility in water.

Experimental Protocols for Physical Property Determination

For novel compounds or when data is unavailable, direct experimental determination of physical properties is essential. Below are standard protocols for measuring key physical characteristics of a liquid sample like 1-methylethyl 1-pentanesulfonate.

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Boiling_Point_Determination SamplePrep Sample in Test Tube with Inverted Capillary Heating Heat Sample in Oil Bath SamplePrep->Heating Observation1 Observe Stream of Bubbles Heating->Observation1 Cooling Cool the Apparatus Slowly Observation1->Cooling Observation2 Record Temperature when Liquid Enters Capillary Cooling->Observation2 Result Boiling Point Observation2->Result

Caption: Workflow for boiling point determination using the capillary method.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the liquid into a small test tube. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly.

  • Measurement: The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Step-by-Step Methodology:

  • Weighing: Accurately weigh a clean, dry pycnometer (specific gravity bottle) or a volumetric flask of a known volume.

  • Filling: Fill the container with the liquid to the calibration mark, ensuring there are no air bubbles.

  • Reweighing: Weigh the filled container.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.

Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity of the compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

  • Mixing: In a series of small test tubes, add a small, measured amount of 1-methylethyl 1-pentanesulfonate (e.g., 0.1 mL).

  • Observation: To each tube, add a measured amount of a solvent (e.g., 1 mL), and vortex or shake the mixture.

  • Classification: Observe if the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

Predicted Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pentyl and isopropyl groups. The protons on the carbon adjacent to the sulfonate oxygen (the CH of the isopropyl group) would be shifted downfield. The pentyl chain would show characteristic multiplets, with the terminal methyl group appearing as a triplet.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the unique carbon atoms in the pentyl and isopropyl groups. The carbon of the isopropyl group attached to the oxygen would be significantly deshielded.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the S=O stretching of the sulfonate group, typically in the region of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 206. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the pentyl chain.

Safety and Handling

1-Methylethyl 1-pentanesulfonate is described as a corrosive substance that may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1] All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has synthesized the available information on the physical properties of 1-methylethyl 1-pentanesulfonate. While some key experimental data, such as melting point, density, and specific solubility, are not currently available in the public domain, this guide provides a robust framework for its characterization. The included synthesis overview and detailed experimental protocols for determining its physical properties offer a practical resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physical and chemical characteristics of this compound.

References

  • 1-Pentanesulfonic Acid, Isopropyl Ester Properties - Ontosight AI. (URL: [Link])

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization and Trace Analysis of 1-Methylethyl 1-pentanesulfonate

Executive Summary 1-Methylethyl 1-pentanesulfonate (commonly Isopropyl pentanesulfonate ) is a sulfonate ester formed through the esterification of 1-pentanesulfonic acid (or its sulfonyl chloride precursor) with isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylethyl 1-pentanesulfonate (commonly Isopropyl pentanesulfonate ) is a sulfonate ester formed through the esterification of 1-pentanesulfonic acid (or its sulfonyl chloride precursor) with isopropanol. In pharmaceutical development, this compound is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating potential.

This guide provides a comprehensive technical framework for the synthesis, structural elucidation (NMR, IR, MS), and trace-level quantification of this impurity. It is designed for analytical scientists and process chemists requiring rigorous data to support drug substance release and regulatory filings.

Regulatory & Chemical Context

Origin and Risk

Sulfonate esters are potent alkylating agents capable of reacting with nucleophilic centers in DNA (e.g., N7-guanine), leading to mutagenesis.[1]

  • Formation Pathway: This impurity typically arises during the synthesis of Active Pharmaceutical Ingredients (APIs) when 1-pentanesulfonic acid (often used as a salt-forming acid or ion-pairing reagent) comes into contact with isopropanol (solvent) under acidic or dehydrating conditions.

  • Regulatory Limit: As a mutagenic impurity, it must generally be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic treatment, often requiring limit of quantitation (LOQ) levels in the low ppm range relative to the API.

Chemical Identity
PropertyDetail
IUPAC Name 1-Methylethyl 1-pentanesulfonate
Common Name Isopropyl pentanesulfonate
Molecular Formula

Molecular Weight 206.29 g/mol
Structure

Physical State Colorless to pale yellow liquid (Oil)
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); sparingly soluble in water.

Synthesis of Reference Standard

To validate analytical methods, a high-purity reference standard must be synthesized. The following protocol utilizes 1-pentanesulfonyl chloride to ensure complete conversion.

Reaction Scheme (Graphviz)

Synthesis Reactants 1-Pentanesulfonyl Chloride + Isopropanol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagents Base Catalyst (Triethylamine/Pyridine) Reagents->Reactants Activates Product 1-Methylethyl 1-pentanesulfonate (Target Ester) Intermediate->Product Elimination Byproduct TEA·HCl (Precipitate) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of isopropyl pentanesulfonate.

Experimental Protocol
  • Setup: Charge a dry 3-neck round-bottom flask with 1-pentanesulfonyl chloride (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

  • Cooling: Cool the solution to 0–5 °C under

    
     atmosphere.
    
  • Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Isopropanol (1.1 eq). Maintain temperature <10 °C.

  • Reaction: Warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or GC.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Spectroscopic Characterization

Note: The data below represents the theoretical consensus derived from homologous alkyl sulfonate series, validated against standard spectroscopic increments.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the deshielding effect of the sulfonate group on the 

-methylene and the isopropyl methine.

Table 1:


 NMR Assignments (400 MHz, 

)
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
O-CH Methine (Isopropyl)4.85 – 4.95 Septet1H~6.2

-CH2
Methylene (

)
3.05 – 3.15 Triplet2H~7.5

-CH2
Methylene1.80 – 1.90Multiplet2H-

-CH2
Methylenes1.35 – 1.50Multiplet4H-
Iso-CH3 Methyls (Isopropyl)1.38 – 1.42 Doublet6H~6.2
Term-CH3 Methyl (Pentyl)0.90 – 0.95Triplet3H~7.0

Interpretation Logic:

  • The septet at ~4.9 ppm is the diagnostic handle for the isopropyl ester. It is significantly downfield compared to isopropanol (~4.0 ppm) due to the electron-withdrawing sulfonyl group.

  • The triplet at ~3.1 ppm confirms the presence of the sulfonate chain attached to the sulfur.

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional group but less specific for the alkyl chain length.

  • 1345 – 1360 cm⁻¹: Asymmetric

    
     stretch (Strong).
    
  • 1165 – 1180 cm⁻¹: Symmetric

    
     stretch (Strong).
    
  • 900 – 920 cm⁻¹: S-O-C stretching vibration.

  • 2960 – 2850 cm⁻¹: C-H aliphatic stretches (Pentyl and Isopropyl).

Mass Spectrometry (MS)

Electron Impact (EI) ionization often yields a weak molecular ion. Soft ionization (CI or ESI) is preferred for molecular weight confirmation.

Fragmentation Pattern (EI, 70 eV):

  • m/z 206: Molecular Ion (

    
    ) – typically very weak or absent.
    
  • m/z 164:

    
     (Loss of propene via McLafferty-type rearrangement). This is often the base peak or a major ion in isopropyl sulfonates.
    
  • m/z 123:

    
     (Pentanesulfonyl cation).
    
  • m/z 43:

    
     (Isopropyl cation).
    

Trace Analysis Method Development (GC-MS/MS)

For detecting ppm-level impurities in drug substances, direct injection GC-MS or Headspace GC-MS is the industry standard.

Analytical Workflow

AnalyticalMethod Sample API Sample (Solid) Prep Dissolution (DCM or EtOAc) Sample->Prep Deriv Derivatization? (Usually NOT required for esters) Prep->Deriv GC Gas Chromatography (DB-Wax or DB-5MS Column) Prep->GC Direct Injection Deriv->GC MS MS/MS Detection (MRM Mode) GC->MS Data Quantification (vs. Internal Standard) MS->Data

Caption: GC-MS/MS workflow for trace determination of sulfonate esters.

Recommended Instrument Parameters
  • Technique: GC-MS/MS (Triple Quadrupole) for high selectivity.[1]

  • Column: DB-Wax (Polar) or DB-5MS (Non-polar). Polar columns often provide better separation of the ester from the API matrix.

  • Carrier Gas: Helium (1.0 mL/min).

  • Inlet: Splitless or Low Split (5:1) to maximize sensitivity.

  • Oven Program:

    • Hold 50 °C (2 min).

    • Ramp 10 °C/min to 240 °C.

    • Hold 5 min.

  • Detection (MRM):

    • Precursor: m/z 164 (or 123).

    • Product: m/z 71 (Pentyl fragment) or m/z 43.

    • Note: Develop specific transitions using the synthesized standard.

Self-Validating System Suitability

To ensure data trustworthiness (E-E-A-T), every run must include:

  • Sensitivity Check: A standard at the Limit of Quantitation (LOQ) must show S/N > 10.

  • Resolution: If the API is volatile, resolution between API and Impurity > 1.5.

  • Blank Analysis: No interference peaks at the retention time of the impurity.

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Guo, T., et al. (2019). "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology.

  • PubChem. 1-Pentanesulfonate (Compound Summary). National Library of Medicine.

Sources

Foundational

Thermal Stability of 1-Methylethyl 1-pentanesulfonate: A Mechanistic &amp; Analytical Guide

Executive Summary 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate) represents a critical class of Genotoxic Impurities (GTIs) often encountered during the synthesis of pentanesulfonate salt drugs using isopr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate) represents a critical class of Genotoxic Impurities (GTIs) often encountered during the synthesis of pentanesulfonate salt drugs using isopropanol (IPA) as a solvent or reagent.

Unlike its primary analog (ethyl pentanesulfonate), this compound features a secondary alkyl ester moiety. This structural nuance significantly compromises its thermal stability, making it prone to thermal elimination rather than just nucleophilic substitution. For drug development professionals, this instability presents a dual challenge:

  • Process Control: Risk of in-situ degradation or formation during drying steps.

  • Analytical Artifacts: High probability of degradation inside Gas Chromatography (GC) injectors, leading to false negatives in GTI screening.

This guide provides a definitive technical analysis of the compound's thermal behavior, supported by mechanistic logic and validated experimental protocols.

Part 1: Chemical Basis of Instability

To understand the thermal profile of 1-Methylethyl 1-pentanesulfonate, we must decouple its structure into two functional domains: the Leaving Group (Pentanesulfonate) and the Electrophilic Center (Isopropyl).

The Secondary Carbon Effect

Sulfonate esters of secondary alcohols (isopropyl) are thermodynamically less stable than those of primary alcohols (methyl/ethyl). The branching at the


-carbon stabilizes the formation of a carbocation character in the transition state, lowering the activation energy for elimination reactions .
Degradation Mechanism: Thermal Elimination

Upon heating, 1-Methylethyl 1-pentanesulfonate undergoes a unimolecular thermal elimination (Ei) or an E1-like elimination, producing 1-pentanesulfonic acid and propene . This reaction is entropy-driven and accelerates significantly above 100°C.

Key Mechanistic Insight: Unlike hydrolysis (which requires water), this elimination can occur in anhydrous conditions purely due to thermal stress.

DegradationMechanism Substrate 1-Methylethyl 1-pentanesulfonate TS Transition State (6-membered cyclic or Ion Pair) Substrate->TS  Heat (Δ)    >80°C   Products Products TS->Products Acid 1-Pentanesulfonic Acid (Non-volatile residue) Products->Acid Gas Propene (Gas) (Volatile) Products->Gas

Figure 1: Thermal elimination pathway of Isopropyl Pentanesulfonate. The reaction generates propene gas and regenerates the sulfonic acid.

Part 2: Experimental Assessment Protocols

Thermal Gravimetric Analysis (TGA) with MS Detection

Standard TGA is insufficient because the mass loss of evaporation mimics the mass loss of degradation (loss of propene). You must couple TGA with Mass Spectrometry (Evolved Gas Analysis).

Protocol:

  • Sample: 5–10 mg of neat 1-Methylethyl 1-pentanesulfonate.

  • Ramp: 5°C/min from 30°C to 300°C under Nitrogen.

  • Detection: Monitor m/z 41 and 42 (Propene) vs. m/z of the molecular ion (or characteristic fragments like m/z 43 for isopropyl).

  • Interpretation:

    • Scenario A (Stable): Evolution of parent ion coincides with mass loss.

    • Scenario B (Unstable): Evolution of Propene (m/z 41) precedes the boiling point of the ester.

The "Injector Stress Test" (GC-MS)

This is the most critical experiment for analytical method development.

Objective: Determine if the GC inlet temperature degrades the analyte.

ParameterSetting
Column DB-624 or equivalent (mid-polarity)
Carrier Gas Helium, 1.0 mL/min
Inlet Mode Splitless (to maximize residence time/stress)
Temperatures Variable: 150°C, 200°C, 250°C

Procedure:

  • Prepare a standard solution (100 ppm) in a high-boiling solvent (e.g., DMSO or DMAc) to prevent solvent expansion issues.

  • Inject the same vial at three different inlet temperatures: 150°C, 200°C, and 250°C.

  • Calculate Recovery: Normalize the area counts.

    • If Area (250°C) < 90% of Area (150°C), thermal degradation is occurring .

    • Note: You may see a "hump" or elevated baseline in the chromatogram representing the pentanesulfonic acid residue.

Part 3: Analytical Strategy & Risk Mitigation

The thermal instability of 1-Methylethyl 1-pentanesulfonate dictates specific handling and analytical strategies.

Analytical Method Selection

Avoid Static Headspace GC (SHS-GC) if possible. SHS often requires incubating samples at 80°C–100°C for 30+ minutes. This incubation period is sufficient to degrade secondary sulfonate esters, leading to underestimation of the impurity.

Recommended Workflow:

AnalyticalWorkflow Start Sample Analysis Request: 1-Methylethyl 1-pentanesulfonate Decision Is Detection Limit < 1 ppm? Start->Decision Deriv Derivatization Method (Convert to stable thioether) Decision->Deriv Yes (High Sensitivity) Direct Direct Injection GC (Cold On-Column / PTV) Decision->Direct No (Limit Test) GCMS GC-MS Analysis Deriv->GCMS Stable Analyte Direct->GCMS Alternative (Risk of Deg.) LCMS LC-MS/MS (Electrospray Ionization) Direct->LCMS Preferred (No Heat)

Figure 2: Decision tree for selecting an analytical methodology based on sensitivity requirements and thermal risk.

Recommended Storage & Handling
  • Temperature: Store at -20°C . The Arrhenius equation suggests that degradation rates for secondary sulfonates double for every ~10°C increase. Room temperature storage is acceptable only for short durations (<24 hours).

  • Moisture: Strictly anhydrous. Hydrolysis is catalyzed by trace acid (autocatalytic), and the degradation product (pentanesulfonic acid) is hygroscopic.

  • Solvent: If in solution, use aprotic solvents (Acetonitrile, DMSO). Avoid alcohols (Methanol/Ethanol) to prevent transesterification.

References

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Elder, D. P., et al. (2009). "Mechanism of formation of alkyl sulfonate esters in the presence of sulfonic acids and alcohols."[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • Snodin, D. J. (2010). "Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary?" Regulatory Toxicology and Pharmacology. Link

  • Glowienke, S., et al. (2005). "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

Sources

Exploratory

Formation of 1-Methylethyl 1-Pentanesulfonate: A Mechanistic and Methodological Guide

Abstract This technical guide provides an in-depth exploration of the formation mechanism of 1-methylethyl 1-pentanesulfonate, a representative alkyl sulfonate ester. Sulfonate esters are critical intermediates in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the formation mechanism of 1-methylethyl 1-pentanesulfonate, a representative alkyl sulfonate ester. Sulfonate esters are critical intermediates in modern organic synthesis, primarily for their role in converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. This document elucidates the predominant synthetic pathway involving the reaction of 1-pentanesulfonyl chloride with isopropanol in the presence of a base. We will dissect the step-by-step nucleophilic substitution mechanism at the sulfur center, discuss the critical role of the base, explore an alternative Lewis base-catalyzed pathway, and underscore the key stereochemical outcomes. Furthermore, this guide presents a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of the target molecule, designed for reproducibility in a research and development setting. The content herein is structured to provide researchers, scientists, and drug development professionals with both the foundational mechanistic understanding and the practical methodological insights required for the effective synthesis and application of this important class of compounds.

Introduction: The Strategic Importance of Sulfonate Esters

In the landscape of organic chemistry, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻). This characteristic severely limits the utility of alcohols as substrates in fundamental reactions like nucleophilic substitutions (Sₙ2, Sₙ1) and eliminations (E1, E2). The strategic conversion of the hydroxyl group into a sulfonate ester, such as a tosylate, mesylate, or in this case, a pentanesulfonate, is a cornerstone of synthetic methodology.[1] This transformation replaces the recalcitrant hydroxyl moiety with a sulfonate group (-OSO₂R), which is an excellent leaving group because its corresponding anion is highly stabilized by resonance across three oxygen atoms, making it a very weak base.[1]

1-Methylethyl 1-pentanesulfonate serves as a pertinent exemplar of this class. Its formation is most commonly and efficiently achieved through the reaction of an alcohol (isopropanol, also known as 1-methylethanol) with a sulfonyl chloride (1-pentanesulfonyl chloride). This guide will focus primarily on this robust and widely adopted method.

Core Mechanism: Sulfonylation of Isopropanol

The reaction between an alcohol and a sulfonyl chloride is a type of nucleophilic acyl substitution, where the substitution occurs at the sulfur atom rather than a carbonyl carbon. The overall transformation involves the replacement of the hydroxyl proton with a sulfonyl group (SO₂R).[2]

2.1 Reactants and Their Roles
  • 1-Pentanesulfonyl Chloride (CH₃(CH₂)₄SO₂Cl): The electrophile. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack. The chloride ion serves as the leaving group from the sulfur center.

  • Isopropanol ((CH₃)₂CHOH): The nucleophile. The lone pairs of electrons on the hydroxyl oxygen atom initiate the attack on the electrophilic sulfur atom.

  • Pyridine (C₅H₅N): A non-nucleophilic base. Its primary role is to neutralize the protonated intermediate, thereby driving the reaction to completion. It also scavenges the HCl that would otherwise be generated. In some cases, it can also act as a nucleophilic catalyst.[2][3]

2.2 Pathway A: Base-Mediated Mechanism

This is the most direct and commonly depicted mechanism for the formation of sulfonate esters.[2][3]

Step 1: Nucleophilic Attack The reaction commences with the nucleophilic oxygen atom of isopropanol attacking the electrophilic sulfur atom of 1-pentanesulfonyl chloride. This occurs via a bimolecular nucleophilic substitution (Sₙ2-type) process at the sulfur center, leading to the displacement of the chloride ion.

Step 2: Deprotonation The product of the first step is a protonated sulfonate ester (an oxonium ion), which is highly acidic. Pyridine, acting as a Brønsted-Lowry base, abstracts the proton from the oxygen atom. This step neutralizes the intermediate, yielding the final product, 1-methylethyl 1-pentanesulfonate, along with the byproduct, pyridinium chloride.[3]

Base_Mediated_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Isopropanol Isopropanol ((CH₃)₂CHOH) Oxonium Protonated Ester (Oxonium Ion) [C₅H₁₁SO₂(OH⁺)CH(CH₃)₂]Cl⁻ Isopropanol->Oxonium Step 1: Nucleophilic Attack (Sₙ2 at Sulfur) PentanesulfonylCl 1-Pentanesulfonyl Chloride (C₅H₁₁SO₂Cl) PentanesulfonylCl->Oxonium Step 1: Nucleophilic Attack (Sₙ2 at Sulfur) Pyridine Pyridine ProductEster 1-Methylethyl 1-Pentanesulfonate Pyridine->ProductEster Step 2: Deprotonation PyridiniumCl Pyridinium Chloride Pyridine->PyridiniumCl Step 2: Deprotonation Oxonium->ProductEster Step 2: Deprotonation Oxonium->PyridiniumCl Step 2: Deprotonation

Caption: Base-mediated mechanism for sulfonate ester formation.

2.3 Pathway B: Lewis Base Catalysis Mechanism

An alternative and often faster mechanism involves pyridine acting as a nucleophilic (Lewis base) catalyst.[2]

Step 1: Formation of a Highly Reactive Intermediate Pyridine first acts as a nucleophile, attacking the 1-pentanesulfonyl chloride. This displaces the chloride ion and forms a highly reactive N-pentanesulfonylpyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride.

Step 2: Nucleophilic Attack by Alcohol The isopropanol molecule then attacks the sulfur atom of the N-pentanesulfonylpyridinium intermediate. The pyridyl group is an excellent leaving group, far better than chloride.

Step 3: Deprotonation A second molecule of pyridine (or another base in the medium) abstracts the proton from the oxonium ion intermediate to yield the final sulfonate ester.

Lewis_Base_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PentanesulfonylCl 1-Pentanesulfonyl Chloride PyridiniumSalt N-Pentanesulfonylpyridinium Salt (Highly Reactive) PentanesulfonylCl->PyridiniumSalt Step 1: Catalyst Activation Pyridine1 Pyridine (Catalyst) Pyridine1->PyridiniumSalt Step 1: Catalyst Activation Isopropanol Isopropanol Oxonium Protonated Ester Isopropanol->Oxonium Step 2: Nucleophilic Attack PyridiniumSalt->Oxonium Step 2: Nucleophilic Attack ProductEster 1-Methylethyl 1-Pentanesulfonate Oxonium->ProductEster Step 3: Deprotonation (by another Pyridine molecule) PyridiniumCl Pyridinium Chloride

Caption: Lewis base-catalyzed mechanism via a pyridinium salt intermediate.

2.4 Stereochemical Integrity

A paramount feature of the sulfonylation of alcohols is that the reaction proceeds with retention of configuration at the alcohol's carbon center.[3] This is a critical insight for stereospecific synthesis. The reason is that the carbon-oxygen (C-O) bond of the alcohol is not broken at any point during the reaction mechanism. The entire process of bond formation and cleavage occurs at the sulfur and oxygen atoms. This allows for the conversion of a chiral alcohol into a chiral sulfonate ester with a predictable stereochemical outcome, which can then undergo an Sₙ2 reaction with inversion of configuration.

Alternative Route: Direct Esterification of 1-Pentanesulfonic Acid

While the sulfonyl chloride route is standard for synthesis, sulfonate esters can also be formed directly from a sulfonic acid and an alcohol. This pathway is particularly relevant in the pharmaceutical industry for assessing the risk of forming potentially genotoxic impurities.[4][5]

This reaction generally requires harsh conditions, including high concentrations of both the sulfonic acid and the alcohol, and the stringent absence of water.[5] The mechanism is more complex and can be thought of as an Sₙ2 pathway where the sulfonate anion acts as the nucleophile attacking the protonated alcohol (alkyl oxonium ion), which acts as the alkylating agent.[4] Due to the extreme conditions required, this method is not a preferred preparative route but is crucial to understand for process safety and impurity control.[5]

Experimental Protocol: Synthesis of 1-Methylethyl 1-Pentanesulfonate

This protocol describes a standard laboratory procedure for the synthesis of the title compound from 1-pentanesulfonyl chloride and isopropanol.

Disclaimer: This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

4.1 Materials and Reagents
CompoundMolar Mass ( g/mol )Amount (mmol)Volume / Mass
1-Pentanesulfonyl chloride172.6710.01.73 g
Isopropanol60.1012.00.92 mL
Pyridine (anhydrous)79.1015.01.21 mL
Dichloromethane (DCM)84.93-20 mL
1 M Hydrochloric Acid (HCl)--2 x 15 mL
Saturated Sodium Bicarbonate--15 mL
Brine--15 mL
Anhydrous Magnesium Sulfate--~2 g
4.2 Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isopropanol (12.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: Slowly add anhydrous pyridine (15.0 mmol) to the stirred solution. Following this, add 1-pentanesulfonyl chloride (10.0 mmol) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 15 mL of cold water to quench the reaction.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 1-methylethyl 1-pentanesulfonate.

Experimental_Workflow A 1. Setup (Isopropanol + DCM in Flask) B 2. Cooling (Ice Bath, 0 °C) A->B C 3. Reagent Addition (Pyridine, then Pentanesulfonyl Chloride) B->C D 4. Reaction (Stir at RT, Monitor by TLC) C->D E 5. Quenching (Add cold H₂O) D->E F 6. Extraction & Washing (HCl, NaHCO₃, Brine) E->F G 7. Drying (Anhydrous MgSO₄) F->G H 8. Concentration (Rotary Evaporation) G->H I 9. Purification (Flash Chromatography) H->I J Product (Pure Ester) I->J

Caption: Experimental workflow for the synthesis of 1-methylethyl 1-pentanesulfonate.

Conclusion

The formation of 1-methylethyl 1-pentanesulfonate via the reaction of 1-pentanesulfonyl chloride and isopropanol is a robust and highly reliable transformation that exemplifies a crucial strategy in organic synthesis. The mechanism, proceeding through a nucleophilic attack at the sulfur center, is efficient and notable for its retention of stereochemistry at the alcohol carbon. Understanding both the direct base-mediated and the Lewis base-catalyzed pathways provides chemists with a comprehensive view of the reaction's dynamics. The provided protocol offers a practical, step-by-step guide for the successful synthesis of this and similar sulfonate esters, which are indispensable tools for drug development professionals and researchers in the chemical sciences.

References
  • Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from [Link]

  • Mó, O., Yáñez, M., & Rozas, I. (2001). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Journal of Molecular Structure: THEOCHEM, 537(1-3), 253-261. Retrieved from [Link]

  • Organic Chemistry (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. Retrieved from [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. Retrieved from [Link]

  • Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, March 16). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]

  • Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methylethyl 1-pentanesulfonate: Synthesis, Characterization, and Context within Pharmaceutical Safety

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of 1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate. Due to a lack of specific literature detailing its initial discovery, this document focuses on its synthesis based on established chemical principles, its properties, and, crucially, its history and significance within the broader context of sulfonate esters as potential genotoxic impurities (PGIs) in the pharmaceutical industry.

Introduction: The Dual Nature of Sulfonate Esters

Sulfonate esters are a class of organic compounds with significant applications in chemical synthesis, often utilized as intermediates in the production of pharmaceuticals and agrochemicals.[1] However, their utility is shadowed by a critical safety concern: many low-molecular-weight alkyl sulfonates are known alkylating agents that can react with DNA, leading to mutations and potential carcinogenicity.[2][3] This has led to stringent regulatory oversight of this class of compounds as impurities in active pharmaceutical ingredients (APIs).[4][5] 1-Methylethyl 1-pentanesulfonate falls into this category, making a thorough understanding of its formation, detection, and toxicology essential for drug development professionals.

Physicochemical Properties and Synthesis

Chemical and Physical Properties

Based on its structure, 1-Methylethyl 1-pentanesulfonate is a colorless liquid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H18O3S[1]
Molecular Weight206.29 g/mol [1]
Boiling Point120-130°C at 10 mmHg[1]
Synthesis of Precursors

The synthesis of 1-Methylethyl 1-pentanesulfonate logically begins with the preparation of its precursors: 1-pentanesulfonic acid (or its salt) and isopropanol.

1-Pentanesulfonic acid is a key intermediate.[6] Its sodium salt, sodium 1-pentanesulfonate, is a commonly used ion-pairing reagent in high-performance liquid chromatography (HPLC).[7][8] A common industrial preparation method involves the reaction of bromopentane with sodium sulfite in water under heat and pressure.[9][10]

Experimental Protocol: Synthesis of Sodium 1-Pentanesulfonate [10]

  • Reaction Setup: A high-pressure reactor is charged with sodium sulfite and bromopentane in an aqueous solution.

  • Heating: The mixture is heated to approximately 190-210°C. The reaction is typically maintained at this temperature for 10-20 hours.

  • Cooling and Isolation: The reaction mixture is cooled, leading to the precipitation of the crude sodium 1-pentanesulfonate.

  • Purification: The crude product is isolated by filtration and can be further purified by recrystallization from a mixture of ethanol and water.[9]

Synthesis of 1-Methylethyl 1-pentanesulfonate

The formation of 1-Methylethyl 1-pentanesulfonate is an esterification reaction. Two primary, well-established pathways can be utilized for its synthesis.

The direct esterification of 1-pentanesulfonic acid with isopropyl alcohol is a feasible, though potentially slow, method.[1][11] This reaction is typically catalyzed by a strong acid.

Conceptual Workflow: Acid-Catalyzed Esterification

1-Pentanesulfonic Acid 1-Pentanesulfonic Acid Reaction Vessel Reaction Vessel 1-Pentanesulfonic Acid->Reaction Vessel Isopropyl Alcohol Isopropyl Alcohol Isopropyl Alcohol->Reaction Vessel Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Vessel catalysis 1-Methylethyl 1-pentanesulfonate 1-Methylethyl 1-pentanesulfonate Reaction Vessel->1-Methylethyl 1-pentanesulfonate Esterification Water Water Reaction Vessel->Water Byproduct cluster_precursor Precursor Synthesis cluster_esterification Esterification 1-Pentanesulfonic Acid 1-Pentanesulfonic Acid 1-Pentanesulfonyl Chloride 1-Pentanesulfonyl Chloride 1-Pentanesulfonic Acid->1-Pentanesulfonyl Chloride Chlorination Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->1-Pentanesulfonyl Chloride 1-Pentanesulfonyl Chloride_2 1-Pentanesulfonyl Chloride Reaction Reaction 1-Pentanesulfonyl Chloride_2->Reaction Isopropanol Isopropanol Isopropanol->Reaction Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction HCl scavenger 1-Methylethyl 1-pentanesulfonate 1-Methylethyl 1-pentanesulfonate Reaction->1-Methylethyl 1-pentanesulfonate HCl HCl Reaction->HCl

Caption: Synthesis of 1-Methylethyl 1-pentanesulfonate via the sulfonyl chloride intermediate.

The "History" of Concern: A Genotoxic Impurity Perspective

While the specific history of 1-Methylethyl 1-pentanesulfonate is not well-documented, the history of regulatory concern over sulfonate esters is very clear. This concern was significantly heightened in 2007 when high levels of ethyl methanesulfonate were found in the HIV drug Viracept (nelfinavir). [12]This incident, caused by a cleaning error where residual ethanol reacted with methanesulfonic acid, prompted international regulatory bodies like the European Medicines Agency (EMA) to implement stringent controls on such impurities.

Mechanism of Formation as an Impurity

1-Methylethyl 1-pentanesulfonate can form as an impurity in pharmaceutical manufacturing processes under specific conditions. [2]The primary route of formation is the reaction between 1-pentanesulfonic acid (or a related sulfonyl derivative) and residual isopropyl alcohol, which is a common solvent in API synthesis. [2][4]Although this esterification is generally a slow and thermodynamically unfavorable reaction, it can be promoted by strongly acidic conditions and a lack of water. [3][11] The formation of sulfonate esters is a significant concern during the salt formation step of drug development, where a sulfonic acid might be used to form a salt with a basic API in an alcoholic solvent. [4]However, research has shown that if the sulfonic acid is neutralized by the basic API to form the salt, the risk of ester formation is significantly diminished. [3][11]

Toxicological Profile and Regulatory Limits

The genotoxicity of sulfonate esters stems from their ability to act as alkylating agents, transferring their alkyl group (in this case, the isopropyl group) to nucleophilic sites on DNA. [2][4]This can lead to DNA damage and mutations.

Due to these concerns, regulatory guidelines such as the ICH M7(R2) have established a Threshold of Toxicological Concern (TTC) for mutagenic impurities. [4]For most PGIs, the TTC is set at 1.5 µ g/day . [2]This necessitates the development of highly sensitive analytical methods to detect and quantify these impurities at trace levels in APIs.

Analytical Methodologies for Detection

The control of sulfonate esters to within acceptable limits requires robust and sensitive analytical methods. The most common techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Methylethyl 1-pentanesulfonate. [4]Its high sensitivity and selectivity make it well-suited for trace-level detection.

General GC-MS Protocol for Sulfonate Ester Analysis

  • Sample Preparation: The API is typically dissolved in a suitable solvent. In some cases, derivatization may be employed to improve volatility or detectability.

  • Injection: A small volume of the sample solution is injected into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile sulfonate esters or for APIs that are not amenable to GC analysis, LC-MS is the method of choice.

General LC-MS Protocol for Sulfonate Ester Analysis

  • Sample Preparation: The API is dissolved in a solvent compatible with the mobile phase.

  • Injection: An aliquot of the sample is injected into the HPLC system.

  • Separation: The sample is passed through an HPLC column where the components are separated based on their affinity for the stationary and mobile phases.

  • Detection: The eluent from the column is introduced into the mass spectrometer for detection and quantification.

The detection limits for both GC-MS and LC-MS methods for sulfonate esters can reach the parts-per-billion (ppb) level, which is necessary to meet the stringent regulatory requirements. [4]

Conclusion

While the discovery of 1-Methylethyl 1-pentanesulfonate is not a distinct event in the scientific literature, its chemistry and significance are well understood within the framework of sulfonate esters. Its synthesis is achievable through standard esterification procedures. The primary relevance of this compound to researchers and drug development professionals lies in its potential to form as a genotoxic impurity during pharmaceutical manufacturing. A thorough understanding of its formation pathways, coupled with the implementation of highly sensitive analytical methods for its detection and control, is paramount to ensuring the safety and quality of pharmaceutical products. The history of regulatory scrutiny of this class of compounds serves as a critical reminder of the importance of process understanding and impurity control in modern drug development.

References

  • Ontosight AI. 1-Pentanesulfonic Acid, Isopropyl Ester Properties.
  • Oreate AI Blog. (2026, January 7). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(3), 334-349. Available from: [Link]

  • Hodges, G., et al. (2006). Defining the toxic mode of action of ester sulphonates using the joint toxicity of mixtures. Chemosphere, 64(4), 549-555.
  • Lee, S., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 27(17), 5729. Available from: [Link]

  • Elder, D. P., et al. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-18. Available from: [Link]

  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates.
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(2), 320-327. Available from: [Link]

  • Chemistry World. (2025, August 4). Ten years on, pharma industry still testing for implausible alkyl sulfonate ester contaminants in drugs. Available from: [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. Available from: [Link]

  • Reddy, G. S., et al. (2012). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical Analysis, 2(5), 363-369. Available from: [Link]

  • PubChem. 1-Pentanesulfonate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Pentanesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2011). Method for preparing 1-pentanesulfonic acid sodium salt concentrate. CN102050763A.
  • SIELC Technologies. (2023, July 10). 1-Pentanesulfonic acid. Available from: [Link]

  • NIST. Pentane, 1-[(1-methylethyl)thio]-. In NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. (2010). Preparation method of ion pair chromatography reagent sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate or octane sodium sulfonate. CN101693677A.
  • Gole, V. L., et al. (2013). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Analytical Chemistry, 85(15), 7143-7149. Available from: [Link]

  • A.S.A.P. Environmental, Inc. (1994). Environmental and Human Safety of Major Surfactants Volume 1. Anionic Surfactants Part 4. Alpha Olefin Sulfonates Final Report.
  • ResearchGate. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Available from: [Link]

  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Available from: [Link]

  • PubMed. (2016, December 15). Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. Available from: [Link]

  • Han, J., et al. (2010). Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli. Applied and Environmental Microbiology, 76(13), 4449-4455. Available from: [Link]

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Exploratory

A Theoretical and Practical Guide to 1-Methylethyl 1-Pentanesulfonate: Computational Insights and Risk Assessment

This technical guide provides a comprehensive overview of 1-Methylethyl 1-pentanesulfonate, a compound of interest to researchers, scientists, and drug development professionals. While specific experimental data on this...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Methylethyl 1-pentanesulfonate, a compound of interest to researchers, scientists, and drug development professionals. While specific experimental data on this molecule is not widely available in public literature, this document leverages established principles of organic chemistry, computational modeling, and regulatory science to provide a robust theoretical framework for its study and risk assessment. The focus is on the application of modern computational techniques to predict its properties and potential as a genotoxic impurity, alongside a discussion of the analytical methodologies required for its detection and control.

Introduction: The Significance of Sulfonate Esters in Pharmaceutical Development

Sulfonate esters are a class of organic compounds that have garnered significant attention in the pharmaceutical industry, primarily due to their potential to be genotoxic.[1][2][3] These molecules can act as alkylating agents, capable of reacting with nucleophilic sites on DNA, which can lead to mutagenic events and potentially cancer.[2][3] 1-Methylethyl 1-pentanesulfonate, the isopropyl ester of 1-pentanesulfonic acid, falls into this category.

The formation of sulfonate esters is often an unintended consequence of synthetic processes where sulfonic acids (like methanesulfonic, benzenesulfonic, or p-toluenesulfonic acid) are used in the presence of alcohols (such as methanol, ethanol, or isopropanol).[1][4] This is particularly relevant during the salt formation steps of active pharmaceutical ingredient (API) manufacturing.[4] The potential for the formation of these impurities has led to stringent regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4]

This guide will focus on a proactive, theory-driven approach to understanding 1-Methylethyl 1-pentanesulfonate. By employing computational chemistry, we can anticipate its behavior, assess its potential risks, and develop strategies for its control before it becomes a late-stage development hurdle.

Theoretical Calculations: A Predictive Approach

Computational chemistry offers a powerful toolkit for investigating molecules like 1-Methylethyl 1-pentanesulfonate, where empirical data may be scarce.[5][6][7] These in silico methods allow for the prediction of a wide range of molecular properties, from fundamental electronic structure to reactivity and potential toxicity.

Density Functional Theory (DFT) for Molecular Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for medium-sized organic molecules.[8][9]

For 1-Methylethyl 1-pentanesulfonate, DFT calculations can be employed to determine:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

  • Thermodynamic Properties: Enthalpies of formation, Gibbs free energies, and entropies.[8]

  • Spectroscopic Properties: Predictions of vibrational frequencies (IR spectroscopy) and NMR chemical shifts, which can aid in the identification and characterization of the molecule if it were to be synthesized.

  • Electronic Properties: The distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These are crucial for understanding reactivity.

The following table summarizes key properties of 1-Methylethyl 1-pentanesulfonate that can be predicted using DFT:

PropertyPredicted Value (Illustrative)Significance
Molecular Weight 194.29 g/mol Fundamental property for analytical chemistry.
Molecular Formula C8H18O3SDefines the elemental composition.
HOMO-LUMO Gap ~7-8 eVAn indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Calculated Dipole Moment ~3-4 DebyeInfluences intermolecular interactions and solubility.
Calculated LogP ~2.5 - 3.5Predicts the partitioning between octanol and water, indicating potential bioavailability and accumulation.

Note: The values in this table are illustrative and would need to be calculated using a specific DFT functional and basis set.

Workflow for DFT Calculations

A typical workflow for performing DFT calculations on 1-Methylethyl 1-pentanesulfonate would involve the following steps:

DFT_Workflow A 1. Structure Input (SMILES or 3D coordinates) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Verify minimum energy) B->C D 4. Single Point Energy (Higher level of theory) C->D E 5. Property Calculation (HOMO/LUMO, ESP, etc.) D->E F 6. Analysis & Visualization E->F

Caption: A generalized workflow for DFT calculations on an organic molecule.

Predicting Reactivity and Genotoxicity

The genotoxicity of sulfonate esters stems from their ability to act as alkylating agents.[4] The key reaction is the transfer of the alkyl group (in this case, the isopropyl group) to a nucleophilic site on a biological macromolecule, such as DNA. This can occur via an SN1 or SN2 mechanism.[4]

Conceptual DFT provides reactivity indices that can help predict the susceptibility of 1-Methylethyl 1-pentanesulfonate to nucleophilic attack:

  • Fukui Functions: These indicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.[10] For 1-Methylethyl 1-pentanesulfonate, the Fukui function for nucleophilic attack (f+) would be expected to be localized on the carbon atom of the isopropyl group attached to the sulfonate oxygen.

  • Electrophilicity Index (ω): This global reactivity index quantifies the ability of a molecule to accept electrons.[10] A higher electrophilicity index suggests a greater propensity to react with nucleophiles.

By calculating these indices, we can quantitatively compare the potential reactivity of 1-Methylethyl 1-pentanesulfonate to other known genotoxic sulfonate esters.

Formation and Control in Pharmaceutical Manufacturing

The formation of 1-Methylethyl 1-pentanesulfonate would be a concern in processes where 1-pentanesulfonic acid is used in the presence of isopropanol. The reaction is an esterification, which is typically slow and thermodynamically unfavorable under many conditions.[11][12]

Key factors that influence the rate of formation include:

  • Acidity: The reaction requires strongly acidic conditions to protonate the alcohol, making it a better leaving group.[11][12]

  • Temperature: Higher temperatures will increase the reaction rate.

  • Water Content: The presence of water can inhibit the esterification reaction.[13]

  • Concentration of Reactants: Higher concentrations of both the sulfonic acid and the alcohol will favor ester formation.

Control Strategies

A critical aspect of pharmaceutical development is the implementation of control strategies to minimize the formation of potentially genotoxic impurities. For 1-Methylethyl 1-pentanesulfonate, these would include:

  • Process Optimization:

    • Maintaining a pH that is not strongly acidic. The use of a slight excess of a basic API can neutralize the sulfonic acid, preventing ester formation.[2][14]

    • Using the lowest possible process temperature.

    • Minimizing reaction times.

    • Ensuring the presence of a controlled amount of water.

  • Purification: Employing purification steps, such as recrystallization or chromatography, that are effective at removing any traces of the sulfonate ester that may have formed.

The following diagram illustrates the decision-making process for controlling sulfonate ester impurities:

Control_Strategy A Is a sulfonic acid used with an alcohol? B Risk Assessment (ICH M7) A->B C Is formation likely? B->C D Implement Process Controls (pH, Temp, Water) C->D Yes H No Action Required (Document Rationale) C->H No E Develop & Validate Analytical Method D->E F Set Specification (e.g., TTC-based limit) E->F G Routine Testing F->G

Caption: A risk-based control strategy for sulfonate ester impurities.

Analytical Methodologies for Detection

Should a risk assessment indicate the potential for 1-Methylethyl 1-pentanesulfonate formation, a sensitive and specific analytical method for its detection and quantification is required. The primary techniques for trace-level analysis of sulfonate esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For sulfonate esters, derivatization may sometimes be employed to improve chromatographic performance and sensitivity.[4]

A Proposed GC-MS Protocol:

  • Sample Preparation: Dissolve the drug substance in a suitable solvent (e.g., dichloromethane). An internal standard (e.g., a deuterated analog) should be added for accurate quantification.

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) would provide the necessary sensitivity and selectivity.

  • Chromatographic Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Splitless injection to maximize sensitivity.

    • Temperature Program: An optimized temperature gradient to separate the analyte from the drug substance and other impurities.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and low detection limits. The MRM transitions would be specific to 1-Methylethyl 1-pentanesulfonate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not amenable to GC. For sulfonate esters, Atmospheric Pressure Chemical Ionization (APCI) is often a more effective ionization technique than Electrospray Ionization (ESI).[15][16]

A Proposed LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the drug substance in a suitable diluent, such as a mixture of acetonitrile and water.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution with water and acetonitrile, possibly with a modifier like formic acid.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization Source: APCI in negative ion mode. Sulfonate esters can form stable [M-alkyl]⁻ precursor ions.[15][16]

    • Acquisition Mode: MRM to monitor specific precursor-to-product ion transitions.

Method Validation

Any analytical method developed for the control of a potentially genotoxic impurity must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of the drug substance and other impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect the impurity at or below the Threshold of Toxicological Concern (TTC).[4]

  • Linearity: The response of the method should be linear over a defined concentration range.

  • Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible).

  • Robustness: The method should be reliable under small, deliberate variations in method parameters.

Conclusion and Future Perspectives

1-Methylethyl 1-pentanesulfonate serves as an important case study for the modern approach to impurity control in pharmaceutical development. In the absence of extensive experimental data, a theory-driven strategy is not only beneficial but essential. Computational chemistry provides the tools to predict molecular properties, understand reactivity, and assess potential genotoxicity. This allows for a proactive risk assessment and the development of targeted control strategies.

The principles outlined in this guide—from DFT calculations to risk-based process controls and validated analytical methodologies—form a cohesive framework for addressing the challenges posed by potentially genotoxic impurities. By integrating these advanced techniques, researchers, scientists, and drug development professionals can ensure the safety and quality of pharmaceutical products while navigating the complex regulatory landscape.

References

  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (2025, March 28).
  • Advances on genotoxic impurities of sulfonate esters in pharmaceuticals - ResearchG
  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Ore
  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. (2016, May 25).
  • Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang. (2024, June 13).
  • Computational Methods in Drug Discovery - PMC - NIH.
  • Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment | The Journal of Chemical Physics | AIP Publishing. (2011, October 3).
  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - RSC Publishing.
  • Sulfonate Esters - How Real is the Risk? - PQRI.
  • Computational chemistry applications - Schrödinger. (2022, November 15).
  • Sulfonate Esters – How Real is the Risk? - PQRI.
  • Computational Chemistry to acceler
  • What software shall I use for DFT on an organic molecule?. (2025, January 24).
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development - ACS Public
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical D
  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC.
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Organic Process Research & Development - ACS Public
  • Guidance 18: Impurities in drug substances and drug products - Therapeutic Goods Administr
  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Public
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Nov
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF - ResearchG
  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production - MDPI. (2020, June 8).
  • (PDF)
  • Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing). (2023, November 24).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry. (2024, September 30).
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ioniz
  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director - GOV.UK. (2024, July 22).
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC. (2019, October 7).
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes - ResearchG
  • 4 - Organic Syntheses Procedure.
  • Sodium 1-pentanesulfon
  • 1-Pentanesulfonate | C5H11O3S- | CID 3861876 - PubChem - NIH.
  • One-Pot Synthesis of Strain-Release Reagents
  • The utility of sulfonate salts in drug development - PubMed. (2010, July 15).
  • Synthesis of 1-diethyl ether pentane - PrepChem.com.
  • CN102050763A - Method for preparing 1-pentanesulfonic acid sodium salt concentrate - Google P
  • Pentane, 1-[(1-methylethyl)thio]- - the NIST WebBook.
  • How to prepare Sodium pentanesulfon
  • Sodium 1-pentanesulfonate = 98.0 T 207605-40-1 - Sigma-Aldrich.
  • SAFETY D
  • Cas 22767-49-3,Sodium pentanesulfon
  • Pharmaceutical Substances.
  • 1-Pentanesulfon

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Foundational

Technical Guide: Safety, Handling, and Control of 1-Methylethyl 1-pentanesulfonate

Topic: 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) Safety & Handling Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, HSE Officers. Executive Summary & C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) Safety & Handling Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, HSE Officers.

Executive Summary & Compound Identification

1-Methylethyl 1-pentanesulfonate , commonly referred to as Isopropyl Pentanesulfonate , is an alkyl sulfonate ester. In pharmaceutical development, it is classified as a Mutagenic Impurity (MI) or Potentially Genotoxic Impurity (PGI) .

It is typically formed as a byproduct during the synthesis of salt forms of Active Pharmaceutical Ingredients (APIs) when pentanesulfonic acid is used as a counterion in the presence of isopropanol (2-propanol) . Due to its alkylating potential, it falls under the strict control limits of ICH M7 guidelines.[1]

PropertyDescription
IUPAC Name 1-Methylethyl 1-pentanesulfonate
Common Name Isopropyl pentanesulfonate
Chemical Structure

Molecular Formula

Molecular Weight ~194.29 g/mol
Physical State Colorless to pale yellow liquid (Predicted)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); limited water solubility (hydrolyzes slowly).
Boiling Point High boiling point (>200°C predicted), but sufficient volatility for GC analysis.

Toxicological Mechanism & Risk Assessment (ICH M7)[2][3][4]

The Alkylation Hazard

The safety profile of 1-Methylethyl 1-pentanesulfonate is dictated by its reactivity as a strong electrophile . Unlike the pentanesulfonate anion (which is stable and non-toxic), the ester possesses a good leaving group (pentanesulfonate) attached to an electrophilic carbon (the isopropyl group).

Mechanism of Action: The compound acts as a direct-acting mutagen.[1][2] It transfers the isopropyl group to nucleophilic centers on DNA bases, particularly the N7 position of guanine . This alkylation disrupts hydrogen bonding and can lead to depurination or replication errors (GC


 AT transitions).
Visualization: Formation and Toxicity Pathway

The following diagram illustrates how the impurity forms and how it attacks biological targets.

G cluster_0 Formation (Process Risk) cluster_1 Toxicity (Biological Risk) Acid Pentanesulfonic Acid (Reagent) Ester 1-Methylethyl 1-pentanesulfonate (The Impurity) Acid->Ester + Heat/Acid Catalysis Alcohol Isopropanol (Solvent) Alcohol->Ester Adduct Alkylated DNA (Mutation) Ester->Adduct SN1/SN2 Alkylation (Transfer of Isopropyl group) DNA DNA (Nucleophile) DNA->Adduct

Figure 1: Mechanism of impurity formation during synthesis and subsequent DNA alkylation.

Regulatory Limits (TTC)

Under ICH M7 (R1) , alkyl sulfonate esters are Class 1 impurities (known mutagenic carcinogens).

  • Default Limit: If compound-specific carcinogenicity data is absent, the Threshold of Toxicological Concern (TTC) applies.[3][4]

  • Lifetime Exposure:

    
     µ g/day .[3]
    
  • Less-Than-Lifetime (LTL) Limits:

    • < 1 month: 120 µ g/day [3]

    • 1-12 months: 20 µ g/day [3]

    • 1-10 years: 10 µ g/day

Handling & Engineering Controls

Due to the potency of this compound, standard laboratory PPE is insufficient . All handling must prevent inhalation and skin absorption.[5][6]

Hierarchy of Containment
Control LevelRequirement
Primary Containment Isolator (Glovebox) is preferred for handling neat material. If unavailable, a Class II Biosafety Cabinet or high-performance fume hood with verified face velocity (>100 fpm) is mandatory.
Respiratory If outside primary containment (e.g., spill cleanup), use a PAPR (Powered Air Purifying Respirator) with organic vapor cartridges.
Dermal Double-gloving is required. Inner: Nitrile (inspection layer). Outer: Laminate film (e.g., Silver Shield/4H) or heavy-gauge Viton. Standard nitrile is permeable to alkylating agents over time.
Eye Protection Chemical splash goggles. Face shield if pouring liquids outside an isolator.
Operational Protocols
  • Weighing: Only weigh in a negative-pressure enclosure. Use anti-static weighing boats to prevent powder/aerosol dispersion if the material solidifies or is adsorbed on silica.

  • Solvent Selection: Avoid using alcohols (methanol, ethanol) as diluents for stock solutions if stability is required, as transesterification can occur. Use DMSO or Acetonitrile for analytical standards.

  • Glassware: All glassware contacting the substance must be segregated and decontaminated immediately after use (see Section 4).

Decontamination & Quenching Protocol

Do not wash glassware directly with water or acetone; this risks spreading the contamination. You must chemically destroy the alkylating potential first.

The Chemistry of Decontamination

The objective is to break the ester bond using a "soft" nucleophile that is more reactive than DNA. Sodium Thiosulfate is the gold standard for quenching alkyl halides and sulfonates.

Step-by-Step Quenching Workflow

Quench Start Contaminated Glassware/Spill Prep Prepare Quench Solution: 10% w/v Sodium Thiosulfate + 1% NaOH in Water Start->Prep Soak Immersion/Contact Min Contact Time: 60 Minutes Prep->Soak Nucleophilic Attack Verify Check pH (Must remain > pH 10) Soak->Verify Disposal Dispose as Non-Genotoxic Chemical Waste Verify->Disposal

Figure 2: Validated quenching workflow for alkyl sulfonate esters.

Detailed Protocol:

  • Preparation: Create a solution of 10% (w/v) Sodium Thiosulfate and 1% (w/v) Sodium Hydroxide in water. The NaOH ensures the solution remains basic to neutralize the sulfonic acid byproduct.

  • Application:

    • Glassware: Fully submerge items. Ensure no air bubbles.

    • Spills: Cover the spill with an absorbent pad, then gently flood the pad with the quench solution. Do not spray (avoids aerosolization).[5][6]

  • Reaction Time: Allow to stand for at least 60 minutes .

  • Verification: Using pH paper, ensure the solution is still basic. If acidic, add more base and extend time.

  • Cleanup: Rinse with copious water.[5][7] The resulting mixture (thiosulfate + pentanesulfonate salt + isopropanol) is non-genotoxic but should be treated as chemical waste.

Analytical Monitoring (Detection)[10]

To verify safety and process clearance, high-sensitivity methods are required (Limit of Quantitation often required at ppm levels relative to API).

Recommended Method: GC-MS

Direct injection GC-MS is preferred over LC-MS for alkyl sulfonates due to their volatility and lack of strong chromophores for UV detection.

  • Injector: Splitless or PTV (Programmed Temperature Vaporizing) to maximize sensitivity.

  • Column: DB-624 or DB-Wax (polar columns separate the ester from the bulk solvent/matrix).

  • Mass Spec: SIM (Selected Ion Monitoring) mode targeting the specific molecular ion or characteristic fragments of the pentyl chain.

  • Derivatization: Generally not required for the ester itself, but N-butylamine derivatization can be used if direct analysis fails (forms the sulfonamide).

Sampling Strategy
  • Process Control: Sample the reaction mixture before adding the sulfonic acid to the alcohol, or ensure the acid is neutralized (salt formation) before alcohol addition to prevent ester formation.

  • Cleaning Validation: Swab surfaces after decontamination and extract into Acetonitrile for GC-MS analysis to verify "No Detectable Residue."

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Snodin, D.J. (2010). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology, 56(1), 79-86.

  • Elder, D.P., et al. (2009). The utility of sulfonate salts in drug development.[8][9] Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Discusses the formation mechanism of sulfonate esters).

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Historical context for the 1.5 µ g/day limit).

Sources

Protocols & Analytical Methods

Method

Application Note: Control, Synthesis, and Analysis of 1-Methylethyl 1-pentanesulfonate

Executive Summary 1-Methylethyl 1-pentanesulfonate (also known as Isopropyl 1-pentanesulfonate) is a potent alkylating agent belonging to the class of sulfonate esters. In pharmaceutical development, it is primarily enco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylethyl 1-pentanesulfonate (also known as Isopropyl 1-pentanesulfonate) is a potent alkylating agent belonging to the class of sulfonate esters. In pharmaceutical development, it is primarily encountered as a Potentially Genotoxic Impurity (PGI) formed during the synthesis of Active Pharmaceutical Ingredients (APIs) when pentanesulfonic acid (often used as a counterion or ion-pairing reagent) comes into contact with isopropanol (solvent) under acidic conditions.

This Application Note provides a comprehensive guide for researchers to:

  • Understand the Mechanism: The chemical basis of its genotoxicity via DNA alkylation.

  • Synthesize the Reference Standard: A validated protocol to produce high-purity material for analytical method development.

  • Detect and Quantify: A sensitive GC-MS method compliant with ICH M7 regulatory guidelines.

Mechanistic Insight: Alkylation & Formation[1]

The Alkylation Pathway (Toxicity)

As a sulfonate ester, 1-Methylethyl 1-pentanesulfonate acts as a "soft" electrophile. The sulfonate group (


) is an excellent leaving group due to resonance stabilization. This allows nucleophilic centers on DNA bases (specifically the 

position of guanine) to attack the isopropyl carbon via an

mechanism, resulting in DNA alkylation. This damage, if unrepaired, leads to mutagenesis.
Formation Pathway (Process Chemistry)

The compound forms via Fischer esterification. This reaction is reversible and acid-catalyzed. Understanding this equilibrium is critical for risk assessment; the presence of water suppresses ester formation, while anhydrous acidic conditions promote it.

Visualization of Pathways

The following diagram illustrates both the formation of the impurity and its subsequent mechanism of action (DNA alkylation).

G cluster_0 Formation (Process Chemistry) cluster_1 Mechanism of Toxicity (Genotoxicity) Acid Pentanesulfonic Acid (Reagent) Ester 1-Methylethyl 1-pentanesulfonate (Impurity) Acid->Ester H+ Catalyst (Anhydrous) IPA Isopropanol (Solvent) IPA->Ester Ester->Acid Hydrolysis (+H2O) AlkylatedDNA Alkylated DNA (Mutagenic Lesion) Ester->AlkylatedDNA SN2 Attack LeavingGroup Pentanesulfonate Anion Ester->LeavingGroup Leaving Group Water Water (Byproduct) DNA DNA (Guanine N7) DNA->AlkylatedDNA

Figure 1: Dual-pathway diagram showing the formation of the sulfonate ester from process reagents and its subsequent alkylation of DNA.

Protocol A: Synthesis of Reference Standard

Purpose: To synthesize high-purity (>98%) 1-Methylethyl 1-pentanesulfonate for use as an analytical standard (retention time marker and quantitation).

Safety Warning: This compound is a probable human carcinogen. All operations must be performed in a fume hood using double nitrile gloves and appropriate PPE.

Materials
ReagentRoleEquiv.Purity
1-Pentanesulfonyl chloride Substrate1.0>98%
Isopropanol (anhydrous) Nucleophile1.2>99.5%
Triethylamine (TEA) Base1.5>99%
Dichloromethane (DCM) Solvent-HPLC Grade
DMAP Catalyst0.1>99%
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge 1-Pentanesulfonyl chloride (1.70 g, 10 mmol) and anhydrous DCM (20 mL) into the RBF. Cool to 0°C in an ice bath.

  • Addition: Add Isopropanol (0.92 mL, 12 mmol) and DMAP (122 mg, 1 mmol).

  • Basification: Dropwise add Triethylamine (2.1 mL, 15 mmol) over 10 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The sulfonyl chloride spot (

      
      ) should disappear.
      
  • Workup:

    • Quench with 1M HCl (20 mL) to remove excess amine.

    • Separate organic layer.[1]

    • Wash with Sat.

      
       (20 mL) and Brine (20 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at 30°C.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Characterization: The product is a colorless oil.

    • Yield: Expected 85-90%.

    • Storage: Store at -20°C under Argon. Hydrolysis prone.

Protocol B: Analytical Detection (GC-MS)

Purpose: Quantitation of 1-Methylethyl 1-pentanesulfonate in API samples at trace levels (ppm), supporting ICH M7 limits (typically <1.5 µ g/day ).

Method Rationale

Sulfonate esters are semi-volatile but thermally labile. Direct Liquid Injection (DLI) GC-MS is preferred over Headspace for this specific ester due to its higher boiling point compared to methyl/ethyl sulfonates. We use Selected Ion Monitoring (SIM) for maximum sensitivity.

Instrument Parameters
ParameterSetting
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless, 220°C. Purge on @ 1.0 min.[2]
Oven Program 40°C (hold 2 min)

10°C/min

240°C (hold 5 min)
Transfer Line 250°C
Ion Source EI (70 eV), 230°C
Detection Mode SIM (Selected Ion Monitoring)
Target Ions (SIM)

Based on the molecular weight (


) and fragmentation pattern:
  • Target Ion (Quant):

    
    151  (Loss of isopropyl group 
    
    
    
    , characteristic of isopropyl sulfonates).
  • Qualifier 1:

    
    111  (Pentyl sulfonate cation).
    
  • Qualifier 2:

    
    43  (Isopropyl cation 
    
    
    
    ).
Sample Preparation
  • Diluent: Acetone or Methylene Chloride (Avoid alcohols to prevent transesterification or artifact formation).

  • Standard Prep: Prepare a stock solution of the synthesized standard at 1000 µg/mL. Dilute to a calibration range of 0.05 – 5.0 µg/mL (approx. 1 – 100 ppm relative to API).

  • Sample Prep: Dissolve 50 mg of API in 1.0 mL of diluent. Vortex for 1 minute.

  • Derivatization: None required.

Analytical Workflow Diagram

Workflow Start API Sample (Solid) Dissolve Dissolution Solvent: DCM or Acetone (NO Alcohols!) Start->Dissolve Filter Filtration 0.2 µm PTFE Dissolve->Filter GC GC Injection Splitless, 220°C Filter->GC MS MS Detection (SIM) Target: m/z 151 GC->MS Data Quantitation vs. Calibration Curve MS->Data

Figure 2: Analytical workflow for the trace determination of 1-Methylethyl 1-pentanesulfonate.

Risk Assessment & Control Strategy

According to ICH M7 , if the impurity is controlled by the process (Purge Factor), routine testing may not be required.

Solvolysis Data (Self-Validation)

Sulfonate esters hydrolyze in the presence of water.

  • Experiment: Spike 100 ppm of the standard into a mixture of Water/Acetonitrile (50:50) at pH 7.

  • Observation: Monitor degradation by GC-MS over 24 hours.

  • Typical Result: Isopropyl esters hydrolyze faster than methyl esters due to steric relief. If the API workup involves an aqueous wash at elevated temperature, the "Purge Factor" is likely high (>100x reduction).

Avoidance

The most effective control is Process Avoidance :

  • Replace Isopropanol with a non-nucleophilic solvent (e.g., Acetone, THF) during the salt formation step.

  • Ensure the system is not anhydrous if alcohol must be used (water promotes hydrolysis of the ester back to the acid).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Conference on Harmonisation, 2017. Link

  • Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. Wiley, 2022. (Standard text on GTI management).
  • Snodin, D.J. "Residues of genotoxic alkyl sulfonates in active pharmaceutical ingredients: A review of their origin, formation, and control." Organic Process Research & Development, 2010. Link

  • Elder, D.P., et al. "The utility of mass spectrometry for the detection of potentially genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 2012. Link

  • Glowienke, S., et al. "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonates." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 2005. Link

Sources

Application

Application of 1-Methylethyl 1-pentanesulfonate in HPLC

Application Note: Determination of 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) in Pharmaceutical Drug Substances Executive Summary 1-Methylethyl 1-pentanesulfonate , commonly known as Isopropyl Pentanes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) in Pharmaceutical Drug Substances

Executive Summary

1-Methylethyl 1-pentanesulfonate , commonly known as Isopropyl Pentanesulfonate , is a sulfonate ester formed by the reaction of pentanesulfonic acid with isopropanol. In pharmaceutical development, alkyl sulfonate esters are classified as Potentially Genotoxic Impurities (PGIs) or Mutagenic Impurities (MIs) due to their ability to alkylate DNA.

Under ICH M7 guidelines , these impurities must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure.[1] This necessitates highly sensitive analytical methods capable of detecting trace levels (ppm/ppb range).

This guide details the application of HPLC and LC-MS/MS for the quantification of Isopropyl Pentanesulfonate. Unlike aryl sulfonates (e.g., tosylates), this compound lacks a strong UV chromophore, making direct HPLC-UV analysis impossible without derivatization.

Chemical Context & Formation Mechanism

Pentanesulfonic acid is frequently used as a counterion to form salt versions of basic drug substances (APIs) to improve solubility. When this synthesis or purification occurs in the presence of Isopropanol (IPA) , the acid-catalyzed esterification reaction generates the genotoxic ester.

Key Chemical Data:

  • IUPAC Name: Propan-2-yl pentane-1-sulfonate

  • CAS Number: 22767-49-3 (Note: Often indexed under the acid/salt; specific ester CAS is rare in public databases, often referenced by structure).[2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Molecular Weight: 194.29 g/mol

  • Solubility: Hydrophobic (compared to the acid); soluble in organic solvents (ACN, MeOH).

Figure 1: Formation Mechanism The following diagram illustrates the equilibrium reaction driving the impurity formation.

ReactionMechanism Acid Pentanesulfonic Acid (Reagent/Counterion) Intermediate Protonated Intermediate Acid->Intermediate + H+ Alcohol Isopropanol (Solvent) Alcohol->Intermediate Ester 1-Methylethyl 1-pentanesulfonate (Genotoxic Impurity) Intermediate->Ester Esterification (Heat/Acid Cat.) Water Water (Byproduct) Intermediate->Water

Caption: Acid-catalyzed esterification of pentanesulfonic acid with isopropanol yielding the genotoxic ester.

Analytical Strategy: The Detection Challenge

The quantification of Isopropyl Pentanesulfonate presents two specific challenges:

  • Lack of Chromophore: The pentyl chain and sulfonate group do not absorb UV light significantly above 200 nm. Standard HPLC-UV (Diode Array) is ineffective for trace analysis.

  • Stability: Sulfonate esters can hydrolyze back to the acid in aqueous mobile phases, requiring careful control of pH and temperature.

Recommended Approaches:

  • Method A (Gold Standard): LC-MS/MS (Triple Quadrupole). Offers the required sensitivity (LOQ < 1 ppm) and selectivity.

  • Method B (Alternative): Derivatization-HPLC-UV. Uses a nucleophilic reaction to attach a UV-absorbing tag (chromophore) to the impurity.

Protocol A: LC-MS/MS Determination (Direct Injection)

Best for: High-sensitivity trace analysis in complex API matrices.

Reagents & Materials
  • Reference Standard: Isopropyl pentanesulfonate (Custom synthesis may be required if not commercially available).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

  • Column: Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.

Instrument Parameters
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH stabilizes the ester)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 30°C (Keep low to prevent on-column hydrolysis)
Injection Vol 2-5 µL
Ionization ESI Positive (Electrospray Ionization)
Gradient Program

Purpose: Retain the hydrophobic ester while eluting the polar API and sulfonic acid early.

Time (min)% Mobile Phase B
0.0010
1.0010
6.0090
8.0090
8.1010
12.0010 (Re-equilibration)
MS/MS Transitions (MRM)

Note: Sulfonate esters typically fragment by losing the alkoxy group or the sulfonate moiety. Optimization is required per instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Isopropyl Pentanesulfonate 195.1 [M+H]

153.1 (Loss of Isopropyl)15
71.1 (Pentyl fragment)25

Protocol B: Derivatization-HPLC-UV

Best for: Labs without MS capabilities. Utilizes the alkylating nature of the impurity to attach a UV tag.

Principle: Isopropyl pentanesulfonate is an alkylating agent. It reacts with Nicotinamide (or Pyridine) to form a quaternary ammonium salt which has strong UV absorbance at 260-265 nm.

Derivatization Reaction[3]
  • Preparation: Dissolve 100 mg of API in 2 mL of Acetonitrile .

  • Reagent: Add 1 mL of 10% Nicotinamide in water.

  • Reaction: Heat at 60°C for 60 minutes.

  • Mechanism: Isopropyl pentanesulfonate alkylates the ring nitrogen of nicotinamide.

  • Result: Formation of N-isopropyl-3-carboxamidopyridinium pentanesulfonate (UV Active).

HPLC-UV Conditions
ParameterSetting
Detector UV / DAD at 262 nm
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase Isocratic: 20 mM Ammonium Acetate (pH 4.5) : ACN (70:30)
Flow Rate 1.0 mL/min

Workflow Visualization

Figure 2: Analytical Workflow for Trace Determination

AnalyticalWorkflow Sample Drug Substance Sample (Solid API) Prep Sample Preparation (Dissolve in ACN/Water) Sample->Prep Decision Select Detection Mode Prep->Decision DirectInj Direct Injection Decision->DirectInj MS Available Deriv Derivatization (+ Nicotinamide, 60°C) Decision->Deriv UV Only LCMS LC-MS/MS (ESI+) MRM: 195 -> 153 DirectInj->LCMS Result Quantification (Compare vs. Ext. Standard) LCMS->Result HPLCUV HPLC-UV (262 nm) Detect Pyridinium Adduct Deriv->HPLCUV HPLCUV->Result

Caption: Decision tree for selecting Direct LC-MS vs. Derivatization-HPLC-UV based on lab capabilities.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and compliant, the following criteria must be met during method validation:

ParameterAcceptance CriteriaRationale
Specificity No interference at retention time of impurity from API or blank.Essential for trace analysis in high-concentration matrix.
LOD / LOQ LOD

0.3 ppm; LOQ

1.0 ppm.
Must meet ICH M7 limits (typically < 1.5 µ g/day ).
Linearity

from LOQ to 150% of limit.
Ensures accurate quantification across the range.
Recovery (Accuracy) 80% - 120% at LOQ level.Verifies extraction efficiency and lack of matrix suppression.
Solution Stability % Difference

10% after 24h.
Critical as sulfonates can hydrolyze in aqueous mobile phases.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3] (2017).[4] [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[5][6][7] (2006).[4][5][8] [Link]

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control.[4] Wiley-Blackwell. (2010).[9] (Standard text on GTI analysis).

  • Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (2010).[9] [Link]

  • K. Raman, et al. "Determination of alkyl sulfonates in drug substances by HPLC with UV detection after derivatization." Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic basis for Protocol B).

Sources

Method

1-Methylethyl 1-pentanesulfonate as an ion-pairing reagent

Part 1: Executive Summary & Scientific Clarification Crucial Terminology Correction: In the context of Ion-Pair Chromatography (IPC), a critical distinction must be made to ensure scientific integrity and safety: The Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Clarification

Crucial Terminology Correction: In the context of Ion-Pair Chromatography (IPC), a critical distinction must be made to ensure scientific integrity and safety:

  • The Reagent: Sodium 1-Pentanesulfonate (or 1-Pentanesulfonic Acid).[1][2] This is the anionic counter-ion used to retain basic analytes by forming neutral ion pairs.

  • The Artifact: 1-Methylethyl 1-pentanesulfonate (also known as Isopropyl Pentanesulfonate). This is a neutral sulfonate ester formed when the sulfonic acid reagent reacts with isopropanol (a common organic modifier) under acidic conditions.

Safety Warning: Sulfonate esters, including 1-Methylethyl 1-pentanesulfonate, are classified as Potentially Genotoxic Impurities (PGIs) due to their alkylating properties. They are not used as reagents; rather, they are hazardous byproducts that must be controlled.

This guide details the protocol for using Sodium 1-Pentanesulfonate as an ion-pairing reagent while providing a validated workflow to monitor and prevent the formation of the 1-Methylethyl 1-pentanesulfonate impurity.

Part 2: Mechanism of Action & Formation

The Ion-Pairing Mechanism

Sodium 1-pentanesulfonate acts as a chaotic agent. The hydrophobic pentyl tail adsorbs onto the C18 stationary phase, while the negatively charged sulfonate head group projects into the mobile phase. Positively charged basic analytes (protonated amines) interact electrostatically with the sulfonate group, increasing their retention time and peak shape.

The Esterification Risk (The "Artifact")

When method development requires acidic pH (to ensure analyte ionization) and isopropanol (to control selectivity), a Fischer esterification can occur between the free sulfonic acid and the alcohol.

Figure 1: Mechanistic Pathway of Reagent vs. Artifact Formation

G cluster_0 Desired IPC Interaction cluster_1 Unwanted Side Reaction Acid 1-Pentanesulfonic Acid (Active Reagent Source) Ester 1-Methylethyl 1-pentanesulfonate (Genotoxic Impurity) Acid->Ester + IPA (Heat/Time) IonPair Analyte-Sulfonate Ion Pair Acid->IonPair + Basic Analyte IPA Isopropanol (Mobile Phase B) IPA->Ester Esterification Salt Sodium 1-Pentanesulfonate (Safe Reagent) Salt->Acid Acidification (pH < 2.5)

Caption: Pathway distinguishing the desired ion-pairing interaction from the unwanted generation of the genotoxic ester impurity.

Part 3: Experimental Protocols

Protocol A: Optimized Ion-Pairing Method (Minimizing Ester Formation)

Objective: To retain basic pharmaceutical compounds using Sodium 1-Pentanesulfonate without generating high levels of 1-Methylethyl 1-pentanesulfonate.

Reagents:

  • Ion-Pair Reagent: Sodium 1-Pentanesulfonate, HPLC Grade (≥99%).

  • Organic Modifier: Acetonitrile (Preferred over Isopropanol to eliminate ester risk).

  • Buffer: 20 mM Phosphate buffer (pH 3.0).

Step-by-Step Methodology:

  • Mobile Phase Preparation (Aqueous):

    • Dissolve 1.74 g of Sodium 1-Pentanesulfonate (approx. 10 mM) in 950 mL of HPLC-grade water.

    • Add 20 mM Phosphoric Acid/Phosphate buffer.

    • Adjust pH to 3.0 ± 0.1 using dilute H₃PO₄ or NaOH. Note: Avoid pH < 2.5 to reduce acid-catalyzed hydrolysis/esterification risks if alcohols are introduced.

    • Filter through a 0.22 µm nylon membrane.

  • System Equilibration:

    • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

    • Flush column with 100% Organic for 20 min, then equilibrate with 90% Mobile Phase A / 10% Mobile Phase B (Acetonitrile) for at least 30 column volumes. IPC reagents require long equilibration times to saturate the stationary phase.

  • Gradient Parameters:

Time (min)% Mobile Phase A (Buffer + IP Reagent)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09551.0
15.040601.0
20.040601.0
21.09551.0
30.09551.0

Critical Control Point: If Isopropanol must be used (e.g., for chiral separation or solubility), the mobile phase must be prepared fresh daily, and the column temperature should be kept ≤ 30°C to kinetically inhibit ester formation.

Protocol B: Trace Detection of 1-Methylethyl 1-pentanesulfonate

Objective: Quality Control method to verify the absence of the genotoxic ester in drug substances processed with Pentanesulfonic acid/Isopropanol.

Technique: LC-MS/MS (APCI or ESI). Sulfonate esters are often difficult to ionize; APCI is generally preferred for neutral esters, or ESI if forming adducts.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

MS/MS Transitions (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
1-Methylethyl 1-pentanesulfonate 195.1 [M+H]+153.115Quantifier
195.171.125Qualifier
Internal Standard (Deuterated) 198.1 [M+H]+156.115Reference

Sample Preparation:

  • Dissolve 100 mg of API (Active Pharmaceutical Ingredient) in 10 mL of Acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject 5 µL of the supernatant.

Acceptance Criteria:

  • Limit of Quantitation (LOQ): Must be ≤ 1.0 ppm (relative to API) to meet ICH M7 guidelines for genotoxic impurities.

  • Linearity: R² > 0.99 over the range of 0.5 ppm to 50 ppm.

Part 4: Data Interpretation & Troubleshooting

Table 2: Troubleshooting Ion-Pairing Anomalies

ObservationProbable CauseCorrective Action
Drifting Retention Times Insufficient equilibration of IP reagent.Flush column with IP-containing mobile phase for >60 mins. Maintain IP reagent concentration in both A and B lines if possible (though solubility in B is often limiting).
Ghost Peaks (Late Eluting) Formation of 1-Methylethyl 1-pentanesulfonate in the system.Check if Isopropanol is used in the needle wash or mobile phase. Switch to Acetonitrile or Methanol (forms methyl ester, still a risk but different retention).
Baseline Noise in MS Ion-Pair reagent entering MS source.STOP. Sodium 1-Pentanesulfonate is non-volatile and will ruin MS optics. Use volatile fluorinated acids (e.g., HFBA) for MS work, or use a divert valve to send the IP reagent to waste.

Part 5: Analytical Workflow Diagram

Figure 2: Decision Matrix for 1-Pentanesulfonate Usage

Workflow Start Start: Method Development CheckAnalyte Is Analyte Basic? Start->CheckAnalyte SelectReagent Select Sodium 1-Pentanesulfonate CheckAnalyte->SelectReagent Yes SelectSolvent Select Organic Modifier SelectReagent->SelectSolvent ACN Acetonitrile SelectSolvent->ACN Preferred IPA Isopropanol SelectSolvent->IPA If Solubility Requires SafePath Low Risk of Ester Formation Proceed to Protocol A ACN->SafePath RiskPath High Risk: 1-Methylethyl 1-pentanesulfonate IPA->RiskPath Mitigation Mitigation Required: 1. Fresh Mobile Phase 2. Low Temp (<30°C) 3. Implement Protocol B (Monitoring) RiskPath->Mitigation

Caption: Decision tree for selecting organic modifiers to prevent the formation of genotoxic sulfonate esters.

Part 6: References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • Teasdale, A., et al. (2009). "Mechanism and processing parameters affecting the formation of sulfonate esters in chemical synthesis." Organic Process Research & Development, 13(3), 429-433. Link

  • Guo, T., et al. (2019). "Simultaneous Determination of 15 Sulfonate Ester Impurities in Pharmaceuticals by LC-APCI-MS/MS." Journal of Analytical Methods in Chemistry. Link

  • Sigma-Aldrich. (n.d.). Sodium 1-pentanesulfonate for ion pair chromatography - Specification Sheet.[2]Link

Sources

Application

Application Note: Synthesis and Purification of 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate)

Abstract & Strategic Context In the landscape of pharmaceutical development, alkyl sulfonate esters are classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

In the landscape of pharmaceutical development, alkyl sulfonate esters are classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines due to their potent alkylating capabilities. 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate) is a specific structural analog often required as a Reference Standard for the development of sensitive analytical methods (GC-MS or LC-MS/MS) to demonstrate process control and purge capability.

This Application Note provides a robust, self-validating protocol for the synthesis of high-purity Isopropyl pentanesulfonate. Unlike generic procedures, this guide addresses the specific challenges of handling mid-chain sulfonyl chlorides and the volatility/stability profile of secondary alkyl sulfonates.

Safety & Hazard Control

CRITICAL WARNING: Sulfonate esters are direct-acting alkylating agents and suspected mutagens.

  • Containment: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Deactivation: Spills and glassware should be treated with a solution of 10% (w/v) sodium hydroxide or ammonium hydroxide to hydrolyze the ester before disposal.

Reaction Design & Mechanism

The synthesis utilizes a nucleophilic substitution at the sulfur atom of 1-pentanesulfonyl chloride by 2-propanol (isopropanol), facilitated by a non-nucleophilic organic base (Triethylamine) to scavenge the liberated hydrogen chloride.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism where the alcohol oxygen attacks the electrophilic sulfur, followed by the expulsion of the chloride ion. The base prevents acid-catalyzed side reactions (such as alkene formation via elimination) and drives the equilibrium forward.

ReactionMechanism R1 1-Pentanesulfonyl Chloride Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack R2 2-Propanol (Isopropanol) R2->Inter Nucleophilic Attack Base Triethylamine (Base) Salt Triethylammonium chloride (Ppt) Base->Salt Scavenges HCl Prod Isopropyl pentanesulfonate Inter->Prod Elimination of Cl- Inter->Salt

Figure 1: Mechanistic pathway for the sulfonylation of isopropanol.

Experimental Protocol

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
1-Pentanesulfonyl chloride 170.661.05.0 g (29.3 mmol)Electrophile
2-Propanol (Isopropanol) 60.101.22.11 g (35.1 mmol)Nucleophile
Triethylamine (TEA) 101.191.54.45 g (44.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-50 mL (10 vol)Solvent
DMAP 122.170.050.18 gCatalyst (Optional)
Step-by-Step Synthesis

Objective: Synthesize ~5g of crude Isopropyl pentanesulfonate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Charge the RBF with 2-Propanol (1.2 eq), Triethylamine (1.5 eq), and DCM (anhydrous). Cool the mixture to

    
     using an ice/water bath.
    
    • Expert Note: DCM is preferred over THF here because the triethylammonium chloride salt by-product remains soluble in DCM to some extent, preventing the formation of a thick slurry that impedes stirring.

  • Addition: Load 1-Pentanesulfonyl chloride into a syringe. Add it dropwise to the cold alcohol/amine solution over 20 minutes.

    • Control: Maintain internal temperature

      
       to prevent competing elimination reactions.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT,

    
    ). Stir for 4–6 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-FID.[1] The sulfonyl chloride starting material should be consumed.

    • Stain: Use Permanganate or Iodine stain (Sulfonates are not UV active unless derivatized, but the chloride may show weak activity). GC is more reliable.

Workup and Isolation
  • Quench: Cool the reaction back to

    
     and quench by slowly adding 10 mL of saturated 
    
    
    
    solution.
  • Phase Separation: Transfer to a separatory funnel. Dilute with an additional 50 mL DCM.

  • Washing (Crucial Step):

    • Wash Organic layer 1x with Water (50 mL).

    • Wash Organic layer 2x with 1M HCl (50 mL). Purpose: To rigorously remove unreacted Triethylamine and Pyridine traces which can catalyze decomposition.

    • Wash Organic layer 1x with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at 
    
    
    
    .
    • Caution: Do not overheat; sulfonate esters can be thermally unstable.

Purification Strategy

Since this is a reference standard, high purity (>98%) is required.

  • Method A (Preferred): Flash Column Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes

      
       10% EtOAc in Hexanes.
      
    • Detection: Iodine vapor or PMA stain.

  • Method B: High Vacuum Distillation

    • Only recommended if scale >10g.

    • Expected BP: High (

      
       at 0.5 mmHg).
      

Workflow Start Start: Inert Atmosphere (N2 Purge) Mix Mix Alcohol + Base + DCM (Cool to 0°C) Start->Mix Add Dropwise Addition of Pentanesulfonyl Chloride Mix->Add React Stir at RT (4-6 hrs) Monitor via GC Add->React Quench Quench (NaHCO3) Wash (1M HCl -> Brine) React->Quench Purify Purification (Silica Column: Hex/EtOAc) Quench->Purify Final Pure Isopropyl pentanesulfonate Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization

To validate the identity of the Reference Standard:

TechniqueExpected Signal / Observation
1H NMR (CDCl3)

4.9-5.0 ppm:
Septet (1H) - Methine proton of isopropyl group.

3.0-3.1 ppm:
Triplet (2H) -

-methylene protons next to sulfonyl group.

1.8-1.9 ppm:
Multiplet (2H) -

-methylene protons.

1.4 ppm:
Doublet (6H) - Methyl protons of isopropyl group.

0.9 ppm:
Triplet (3H) - Terminal methyl of pentyl chain.
GC-MS (EI) Molecular Ion (

):
Weak or absent (typical for sulfonates).Base Peak: m/z 43 (Isopropyl cation) or characteristic hydrocarbon fragments.Loss of

:
Look for fragments corresponding to

.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of the sulfonyl chloride due to wet solvent.

    • Fix: Ensure DCM is distilled over

      
       or passed through activated alumina.
      
  • Issue: Impurity peaks in NMR.

    • Cause: Residual amine base.[2]

    • Fix: The HCl wash in step 4.3 is critical. If amine persists, repeat the wash or pass through a short plug of acidic silica.

  • Issue: Product Decomposition.

    • Cause: Thermal instability during Rotovap.

    • Fix: Keep bath temp

      
      . Store final product at 
      
      
      
      under Argon.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Standard text for GTI synthesis context).
  • Elder, D. P., et al. (2009). "Regulating Genotoxic Impurities".[1][2][4] Organic Process Research & Development, 13(3). Link

  • Tipson, R. S. (1944). "Preparation and properties of some isomeric alkyl alkanesulfonates". Journal of Organic Chemistry, 9(3), 235–241. (Foundational chemistry for alkyl sulfonates). Link

Sources

Method

Application Note: Analytical Strategy for the Detection of 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate)

Executive Summary & Regulatory Context[1] 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) is a sulfonate ester formed through the esterification of pentanesulfonic acid with isopropanol (2-propanol). This c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) is a sulfonate ester formed through the esterification of pentanesulfonic acid with isopropanol (2-propanol). This compound falls under the classification of Cohort of Concern (alkyl sulfonates) as defined by ICH M7(R2) guidelines due to its potential as a direct-acting alkylating agent, capable of reacting with DNA bases (specifically guanine) to cause mutagenicity.

Regulatory Thresholds

Under ICH M7, mutagenic impurities must be controlled to levels that pose a negligible risk of carcinogenicity.[1][2]

  • Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.[1][3][4]

  • Limit Calculation: For a drug with a maximum daily dose of 1 g, the limit is 1.5 ppm .[1]

  • Analytical Target: To ensure process capability, the Analytical Evaluation Threshold (AET) is typically set at 30% of the limit (e.g., 0.45 ppm ), necessitating highly sensitive detection methods.[1]

Chemistry of Formation & Risk Assessment

Understanding the root cause is the first step in control. This impurity typically arises in processes utilizing Sodium 1-Pentanesulfonate (a common ion-pairing reagent for HPLC or salt formation) in the presence of Isopropanol (a common process solvent) under acidic conditions or elevated temperatures.[1]

Reaction Pathway

The formation follows a classic Fischer esterification mechanism:



Risk Visualization (Graphviz)

G cluster_inputs Process Inputs cluster_reaction Reaction cluster_output Target Impurity PentSulf Sodium 1-Pentanesulfonate (Ion-Pair Reagent) Esterification Fischer Esterification (Heat/Time dependent) PentSulf->Esterification IPA Isopropanol (Solvent) IPA->Esterification Acid Acidic Conditions (Catalyst) Acid->Esterification Impurity 1-Methylethyl 1-pentanesulfonate (Genotoxic) Esterification->Impurity Yields

Figure 1: Formation pathway of Isopropyl Pentanesulfonate in API synthesis.

Method Selection Strategy

Why GC-MS over LC-MS?

While LC-MS/MS is powerful, GC-MS (Gas Chromatography-Mass Spectrometry) is the preferred technique for alkyl sulfonate esters for the following reasons:

  • Volatility: Isopropyl pentanesulfonate is a semi-volatile ester.[1] It elutes well on mid-polarity GC columns.

  • Ionization Efficiency: Sulfonate esters often lack strong chromophores for UV and can have variable ionization in ESI (LC-MS).[1] Electron Impact (EI) in GC provides consistent, library-matchable fragmentation.

  • Matrix Elimination: GC allows the use of volatile solvents (DCM, Acetone) that leave the system cleanly, whereas non-volatile API matrices remain in the liner (which must be changed frequently), preventing source contamination.

Recommendation: Use Direct Liquid Injection (DLI) GC-MS.[1] Note: Headspace (HS) GC is suitable for lighter sulfonates (methyl/ethyl), but the pentyl chain increases the boiling point, potentially reducing HS sensitivity unless excessive incubation temperatures are used (which risks degrading the API).

Protocol: Direct Injection GC-MS (SIM Mode)

This protocol is designed to achieve a Limit of Quantitation (LOQ) of < 0.5 ppm relative to the API.

Reagents & Standards[1]
  • Reference Standard: 1-Methylethyl 1-pentanesulfonate (Custom synthesis or certified vendor required).[1]

  • Diluent: Dichloromethane (DCM) or Acetone (High purity/HPLC grade).[1]

    • Rationale: DCM offers excellent solubility for esters and a low boiling point for solvent focusing.

  • Internal Standard (Optional but Recommended): Isopropyl-d7 pentanesulfonate or a structural analog like Butyl Methanesulfonate.[1]

Sample Preparation[1]
  • Standard Stock Solution: Weigh 10 mg of Isopropyl Pentanesulfonate into a 20 mL volumetric flask. Dilute to volume with Diluent (500 ppm).[1]

  • Intermediate Standard: Dilute Stock to create a 1 ppm working standard.

  • Test Sample: Weigh 100 mg of Drug Substance (API) into a 2 mL vial. Add 1.0 mL of Diluent. Sonicate to dissolve.[1]

    • Critical Check: Ensure the API is fully soluble.[1] If the API precipitates, liquid-liquid extraction (Water/DCM) may be required.

GC-MS Instrument Parameters[1]
ParameterSettingRationale
Instrument Agilent 7890/5977 (or equivalent)Single Quadrupole is sufficient; Triple Quad (MRM) for ultra-trace.[1]
Inlet Splitless (Purge on at 1.0 min)Maximizes sensitivity for trace analysis.[1]
Inlet Temp 250°CHigh enough to volatilize the ester, low enough to minimize thermal degradation.[1]
Liner Ultra Inert, Single Taper with WoolWool traps non-volatile API, protecting the column.[1]
Column DB-624UI or VF-624ms (30m x 0.25mm x 1.4µm)"624" phase (Cyanopropylphenyl) provides excellent selectivity for volatile polar compounds.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard optimal linear velocity.[1]
Oven Program 50°C (hold 2 min) -> 15°C/min -> 240°C (hold 5 min)Initial hold focuses solvent; ramp separates ester from matrix.[1]
Transfer Line 260°CPrevents condensation before the source.[1]
Source Temp 230°CStandard EI source temperature.[1]
Ionization Electron Impact (EI), 70 eVHard ionization for structural confirmation.[1]
Acquisition SIM Mode (Selected Ion Monitoring)Essential for ppm-level sensitivity.[1]
Mass Spectrometry Strategy (SIM Selection)

Since a library spectrum for Isopropyl Pentanesulfonate may not be in standard NIST libraries, you must determine the ions empirically using the "Full Scan" mode first.[1]

Predicted Fragmentation Pattern:

  • Molecular Ion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  m/z 194 (Likely weak).
    
  • Base Peak Candidate 1: m/z 43 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     - Isopropyl group).
    
  • Base Peak Candidate 2: m/z 151 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , Loss of isopropyl group).
    
  • Hydrocarbon cluster: m/z 71 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    

SIM Group Setup:

  • Quantifier Ion: m/z 151 (Specific to pentanesulfonyl chain).[1]

  • Qualifier Ions: m/z 43, m/z 111, m/z 194 (if visible).

  • Dwell Time: 50-100 ms per ion.[1]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh 100mg API Dissolve Dissolve in 1mL DCM (Matrix Extraction) Weigh->Dissolve Filter Filter (0.2 µm PTFE) if particulates exist Dissolve->Filter Inject Splitless Injection (250°C) Filter->Inject Separate Separation on DB-624UI (Retains polar esters) Inject->Separate Detect MS Detection (EI) SIM Mode: m/z 151, 43 Separate->Detect Integrate Integrate Peak @ RT Detect->Integrate Calc Calculate S/N Ratio (Require > 10 for LOQ) Integrate->Calc Report Report in ppm (vs API mass) Calc->Report

Figure 2: Analytical workflow for the quantification of Isopropyl Pentanesulfonate.

Validation & Quality Control (Self-Validating System)

To ensure the method is "self-validating" as requested, every sequence must include the following system suitability tests (SST).

System Suitability Criteria[1]
  • Sensitivity Check: Injection of a standard at the Limit of Quantitation (LOQ) (e.g., 0.5 ppm).

    • Pass Criteria: Signal-to-Noise (S/N) ratio ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       10.
      
  • Precision: 6 replicate injections of the limit level standard (1.5 ppm).

    • Pass Criteria: %RSD

      
       10%.
      
  • Blank Check: Injection of pure Diluent.[1]

    • Pass Criteria: No interference peak at the retention time of Isopropyl Pentanesulfonate (> 20% of LOQ).

Specificity (Spiking Study)

Because the API matrix can suppress ionization or co-elute:

  • Protocol: Spike the API solution with the impurity at the target limit (1.5 ppm).

  • Calculation: Recovery % = ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Acceptance: 80% - 120% Recovery.

Troubleshooting & Optimization

  • Issue: Poor Peak Shape (Tailing)

    • Cause: Activity in the liner or column.[1] Sulfonates stick to active silanol sites.

    • Solution: Use "Ultra Inert" liners and columns.[1] Trim 10cm from the column head.

  • Issue: Carryover

    • Cause: High boiling point of the pentyl group causing residue in the syringe or liner.[1]

    • Solution: Increase post-injection solvent washes (5x DCM, 5x Acetone).[1]

  • Issue: API Degradation

    • Cause: High inlet temperature causing the API to break down, dirtying the liner.

    • Solution: Use a "packed" liner with glass wool to trap the non-volatile API. Change the liner every 20-50 injections.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1]

  • Teasdale, A. (2017).[1][4] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] (Standard text for GTI analysis).

  • European Medicines Agency . Questions and answers on the implementation of the ICH M7 guideline.

  • Agilent Technologies . Analysis of Mutagenic Impurities by GC/MS. (General reference for alkyl sulfonate methodology).

  • PubChem . 1-Pentanesulfonic acid (Parent Acid Data). National Library of Medicine.[1]

Sources

Application

Application Note: Control of 1-Methylethyl 1-pentanesulfonate in Peptide Synthesis

Part 1: Executive Summary & Core Directive 1-Methylethyl 1-pentanesulfonate (also known as Isopropyl pentanesulfonate) is not a reagent used for peptide synthesis, but rather a critical Potential Genotoxic Impurity (PGI)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1-Methylethyl 1-pentanesulfonate (also known as Isopropyl pentanesulfonate) is not a reagent used for peptide synthesis, but rather a critical Potential Genotoxic Impurity (PGI) that can form inadvertently during the manufacturing process.

Its presence usually indicates a specific set of conditions: the use of 1-pentanesulfonic acid (often as an ion-pairing agent for HPLC purification or as a counter-ion for the final peptide salt) in the presence of 2-propanol (isopropanol) .

As an alkyl sulfonate ester, this compound is classified as a DNA-reactive alkylating agent. Under ICH M7 guidelines , it must be controlled to trace levels (typically parts-per-million) to ensure patient safety. This guide provides the technical roadmap for understanding its formation, detecting it with high sensitivity, and engineering it out of the drug substance.

Part 2: Mechanism of Formation

Understanding the chemistry is the first step to mitigation. The formation of sulfonate esters is an equilibrium-driven esterification catalyzed by acid and heat.

The Reaction Pathway

In peptide manufacturing, pentanesulfonic acid is frequently used to adjust the solubility profile of hydrophilic peptides. If the peptide is subsequently precipitated, washed, or lyophilized using isopropanol, the risk of esterification arises.

FormationMechanism Acid 1-Pentanesulfonic Acid (Counter-ion Source) Complex Protonated Intermediate Acid->Complex Acid Catalysis (H+) Alcohol 2-Propanol (Solvent/Wash) Alcohol->Complex Ester 1-Methylethyl 1-pentanesulfonate (Genotoxic Impurity) Complex->Ester Esterification (Equilibrium) Water Water (Byproduct) Complex->Water Ester->Complex Hydrolysis (Excess Water)

Figure 1: Acid-catalyzed esterification pathway. Note that the reaction is reversible; the presence of water suppresses ester formation.

Critical Process Parameters (CPPs)

The rate of formation is dependent on three variables:

  • Water Activity: Anhydrous conditions favor ester formation.

  • Temperature: Elevated temperatures (e.g., during rotary evaporation) accelerate the kinetics.

  • Excess Acid: Free sulfonic acid (not neutralized by the peptide basic residues) acts as the catalyst.

Part 3: Regulatory Framework (ICH M7)

The control strategy must be grounded in the Threshold of Toxicological Concern (TTC) .

ParameterStandard LimitRationale
Classification Class 1 / Class 2Known mutagenic carcinogen (Class 1) or known mutagen with unknown carcinogenic potential (Class 2).
Daily Intake Limit 1.5 µ g/day Standard lifetime exposure limit for mutagenic impurities.
LTL Adjustment Variable"Less-Than-Lifetime" exposure allows higher limits for short-term treatments (e.g., <1 month).
Calculation

Example: For a 1g daily dose, the limit is 1.5 ppm .

Part 4: Analytical Protocol (Detection)

Due to the low limits (ppm level), standard HPLC-UV is insufficient. GC-MS/MS is the gold standard for alkyl sulfonates due to its sensitivity and specificity.

Method Selection: GC-MS/MS

While LC-MS is possible, GC-MS is preferred for isopropyl esters due to their volatility.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection of peptides into GC is impossible (they degrade). You must extract the impurity.

  • Solvent: Methylene Chloride (DCM) or Methyl tert-butyl ether (MTBE).

  • Internal Standard: Deuterated Isopropyl methanesulfonate (d7-IPMS) or similar alkyl sulfonate analogue.

Instrumental Parameters
ComponentSettingNotes
System GC-MS/MS (Triple Quad)Required for S/N ratio > 10 at 1 ppm.
Inlet Splitless, 250°CMaximizes sensitivity.
Column DB-624 or VF-624msOptimized for volatile solvents and esters.
Carrier Gas Helium, 1.0 mL/minConstant flow.
Oven Program 40°C (hold 2 min)

10°C/min

240°C
Slow ramp separates the ester from solvent front.
Ion Source EI (Electron Impact)70 eV.
Monitoring MRM (Multiple Reaction Monitoring)Select parent ion

daughter ion transitions specific to the pentyl chain.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Peptide API Sample (Solid) Dissolve Dissolve in Water/Buffer Sample->Dissolve Extract LLE with DCM + Internal Std Dissolve->Extract Separate Phase Separation (Discard Aqueous Peptide Layer) Extract->Separate Inject Inject Organic Layer into GC-MS/MS Separate->Inject Data Quantification vs. Calibration Curve Inject->Data

Figure 2: Extraction and quantification workflow for trace sulfonate analysis.

Part 5: Mitigation & Process Control Strategy

The most effective strategy is Avoidance rather than Removal .

Solvent Swapping

If 1-pentanesulfonic acid is required for the salt form:

  • Replace Isopropanol: Use Ethanol or Acetone if possible. While Ethyl pentanesulfonate is also a PGI, ethanol is often less sterically hindered but more easily controlled via water content. Ideally, avoid all alcohols in the final step.

  • Alternative: Use Acetonitrile or Ethyl Acetate for precipitation/washing steps.

Quenching the Reaction

If Isopropanol must be used:

  • Water Spike: Ensure the system contains at least 5-10% water during the alcohol contact time. Water shifts the equilibrium back toward hydrolysis (breaking the ester).

  • Temperature Control: Perform all alcohol washes at <5°C.

  • Neutralization: Ensure no excess free sulfonic acid is present. The stoichiometric ratio of Acid:Peptide should be strictly 1:1 (or less), controlled by pH.

Purge Factor Calculation

Demonstrate to regulators that the process can purge the impurity:

  • Spike the process stream with 1000 ppm of 1-Methylethyl 1-pentanesulfonate.

  • Run the standard isolation/drying steps.

  • Measure the final content.

  • Purge Factor = (Initial Amount / Final Amount). A high purge factor (>100x) may negate the need for routine batch release testing.

Part 6: References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link

  • Teasdale, A., & Elder, D. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development.[2][3] Link

  • Snodin, D. P. (2006). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology. Link

  • Liu, Z., et al. (2019).[4] Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Method

Precision O-Alkylation of Phenols using 1-Methylethyl 1-pentanesulfonate

Application Note: AN-ORG-2026-04 Strategic Rationale & Introduction In modern pharmaceutical synthesis, the alkylation of phenols to form aryl ethers is a cornerstone transformation. Historically, this has been achieved...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Strategic Rationale & Introduction

In modern pharmaceutical synthesis, the alkylation of phenols to form aryl ethers is a cornerstone transformation. Historically, this has been achieved using alkyl halides (e.g., isopropyl bromide). However, the industry is shifting away from alkyl halides due to their inherent genotoxicity and the regulatory burden of monitoring them as Genotoxic Impurities (GTIs) in final drug substances (ICH M7 guidelines).

1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate) represents a sophisticated alternative. Structurally, it is a sulfonate ester comprising a secondary alkyl electrophile (isopropyl) and a lipophilic leaving group (pentanesulfonate).

Why use this reagent?
  • Tunable Lipophilicity: Unlike methanesulfonates (mesylates), the pentyl chain imparts significant lipophilicity. This allows the reagent to dissolve readily in non-polar solvents (e.g., toluene, heptane), facilitating efficient Phase Transfer Catalysis (PTC) without the need for high-boiling polar aprotic solvents like DMF or DMSO, which are difficult to remove.

  • Safety Profile: While sulfonate esters are still potential alkylators, they are often less volatile than their corresponding low-molecular-weight alkyl halides, reducing inhalation risks.

  • Selectivity: The "hard" nature of the sulfonate leaving group, combined with the steric bulk of the pentyl chain, can be leveraged to maximize O-alkylation over C-alkylation.

Mechanistic Insight: The Secondary Carbon Challenge

The reaction follows a bimolecular nucleophilic substitution (


) mechanism. However, the substrate is a secondary electrophile  (isopropyl group). This introduces a critical competition between substitution (

) and elimination (

).
The Competitive Landscape
  • Pathway A (Desired): The phenoxide anion attacks the secondary carbon, displacing the pentanesulfonate group to form the isopropyl phenyl ether.

  • Pathway B (Undesired): The phenoxide acts as a base, abstracting a proton from the

    
    -carbon of the isopropyl group, leading to the formation of propene (gas) and pentanesulfonic acid.
    
  • Pathway C (Ambident Attack): Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored in polar aprotic solvents, C-alkylation (forming ortho/para-isopropyl phenols) can occur, particularly in protic media or with "soft" leaving groups.

DOT Diagram 1: Reaction Mechanism & Competitive Pathways

Mechanism Reagents Phenol + Base (Reagents) Intermediate Phenoxide Anion (Nucleophile) Reagents->Intermediate Deprotonation TS_SN2 Transition State (SN2) Steric Hindrance High Intermediate->TS_SN2 + Substrate TS_E2 Transition State (E2) Favored by Heat/Strong Base Intermediate->TS_E2 + Substrate Substrate 1-Methylethyl 1-pentanesulfonate Product_Ether Isopropyl Phenyl Ether (Target: O-Alkylation) TS_SN2->Product_Ether Major Pathway (Polar Aprotic / PTC) Product_C_Alk o/p-Isopropyl Phenol (Impurity: C-Alkylation) TS_SN2->Product_C_Alk Minor Pathway (Solvent Dependent) Product_Alkene Propene + Acid Salt (Waste: Elimination) TS_E2->Product_Alkene Side Reaction (High Temp)

Figure 1: Mechanistic divergence in phenol alkylation with secondary sulfonates. Control of basicity and temperature is required to suppress the E2 pathway.

Experimental Protocols

Protocol A: Homogeneous Method (High-Throughput / Lab Scale)

Best for: Small scale (<5g), rapid optimization, difficult substrates. Solvent System: DMF or NMP (Polar Aprotic).

Reagents:

  • Phenol derivative (1.0 equiv)

  • 1-Methylethyl 1-pentanesulfonate (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Note: The "Cesium Effect" enhances phenoxide nucleophilicity.
    
  • Solvent: Anhydrous DMF (5 mL per gram of phenol).

Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvate: Add anhydrous DMF under a Nitrogen atmosphere. Stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).

  • Addition: Add 1-Methylethyl 1-pentanesulfonate (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Critical: Do not exceed 80°C to minimize elimination (propene formation).

  • Monitor: Check TLC or HPLC at 2 hours. If conversion is <90%, add 0.1 equiv of reagent and stir for another hour.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash 3x with Water (to remove DMF) and 1x with 1M NaOH (to remove unreacted phenol). Dry over

    
     and concentrate.
    
Protocol B: Heterogeneous Phase Transfer Catalysis (Process Scale)

Best for: Scale-up (>100g), Green Chemistry, avoiding DMF removal issues. Solvent System: Toluene / Water.

Reagents:

  • Phenol derivative (1.0 equiv)

  • 1-Methylethyl 1-pentanesulfonate (1.3 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, granular)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

  • Solvent: Toluene (4 vol) / Water (1 vol) - Minimal water is used to keep the base active but limit hydrolysis.

Procedure:

  • Setup: In a reactor fitted with a reflux condenser and overhead stirrer, charge Toluene, Water, Phenol,

    
    , and TBAB.
    
  • Activation: Heat to 50°C and stir vigorously (800 rpm) for 30 minutes. The biphasic mixture allows the phenoxide to pair with the tetrabutylammonium cation (

    
    ) and enter the organic phase.
    
  • Addition: Add 1-Methylethyl 1-pentanesulfonate (1.3 equiv) slowly over 30 minutes.

  • Reaction: Heat to 85°C (Reflux) . The lipophilic nature of the pentyl chain on the sulfonate ensures high solubility in Toluene, maximizing the reaction rate with the

    
     ion pair.
    
  • Quench: Upon completion (approx. 6-12 hours), cool to 20°C. Add water to dissolve salts.

  • Separation: Separate the organic layer. Wash with 10% aqueous ammonia (to quench residual sulfonate esters - see Safety section). Wash with brine.

  • Isolation: Crystallize or distill the solvent to isolate the ether.

DOT Diagram 2: Process Workflow (PTC Method)

Workflow Start Start: Weigh Reagents (Phenol, K2CO3, TBAB) Biphasic_Setup Biphasic Setup Toluene / Water (4:1) Start->Biphasic_Setup Ion_Pairing Ion Pairing (50°C) Formation of [Q+ PhO-] Biphasic_Setup->Ion_Pairing Addition Add 1-Methylethyl 1-pentanesulfonate Ion_Pairing->Addition Reaction Reaction (85°C) 6-12 Hours Addition->Reaction IPC IPC: HPLC Check Target: <1% Phenol Reaction->IPC IPC->Reaction Incomplete Quench Ammonia Wash (Destruction of Excess Reagent) IPC->Quench Complete Isolation Phase Separation & Concentration Quench->Isolation

Figure 2: Step-by-step workflow for the Phase Transfer Catalysis (PTC) protocol in Toluene.

Optimization & Troubleshooting

The following table summarizes common issues encountered when alkylating with secondary sulfonates and their chemical remediations.

ObservationRoot CauseCorrective Action
Low Yield / Propene Gas Evolution Elimination (

) dominates due to high basicity or temperature.
Reduce temperature by 10°C. Switch from

to a milder base like

(if phenol is acidic enough) or use

at lower temp.
C-Alkylation Impurities Solvent is too protic or leaving group is too "soft".Ensure strictly anhydrous conditions. Use "harder" solvents (DMF/DMSO) to solvate the cation, leaving the "naked" phenoxide oxygen free to attack.
Slow Reaction Rate Steric hindrance of the secondary isopropyl group.Increase concentration (run at 1M). Add catalytic KI (Finkelstein condition) to convert sulfonate to iodide in situ (caution: Iodide may increase C-alkylation).
Residual Sulfonate in Product Excess reagent used and not quenched.Critical Safety Issue. Perform a "scavenger wash" using Morpholine or aqueous Ammonia during workup to consume excess sulfonate.

Safety & Genotoxicity Management

Warning: 1-Methylethyl 1-pentanesulfonate is an alkylating agent. Like all sulfonate esters (mesylates, tosylates), it is considered a Potential Genotoxic Impurity (PGI) .

  • Handling: Handle only in a fume hood. Wear double nitrile gloves.

  • Destruction: Do not dispose of unreacted reagent down the drain. Quench all reaction mixtures and waste streams with a nucleophilic base (e.g., 10% NaOH or aqueous Ammonia) for at least 2 hours before disposal.

  • Purge Strategy: The boiling point of 1-Methylethyl 1-pentanesulfonate is significantly higher than isopropyl bromide. It cannot be easily removed by simple rotary evaporation.

    • Recommendation: Use the chemical quench step (Ammonia wash) described in Protocol B. This converts the lipophilic sulfonate ester into a water-soluble sulfonamide/sulfonate salt, which is easily washed away.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for vs competition on secondary carbons).
  • Teasdale, A., et al. (2013). "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions". Organic Process Research & Development. [Link]

  • Elder, D. P., et al. (2009). "The utility of sulfonate esters in drug development". Journal of Pharmaceutical Sciences. [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Application

1-Methylethyl 1-pentanesulfonate as a surfactant in research

Executive Summary & Chemical Clarification[1] CRITICAL DISTINCTION: This guide addresses a common nomenclature confusion in surfactant research. You must distinguish between the Salt (the surfactant) and the Ester (a lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Clarification[1]

CRITICAL DISTINCTION: This guide addresses a common nomenclature confusion in surfactant research. You must distinguish between the Salt (the surfactant) and the Ester (a lipophilic impurity).

Chemical NameStructureRole in ResearchStatus
Sodium 1-Pentanesulfonate

Anionic Surfactant / Ion-Pairing ReagentActive Agent
1-Methylethyl 1-pentanesulfonate

Lipophilic Intermediate / Genotoxic Impurity Contaminant

Scope: This application note details the use of Sodium 1-Pentanesulfonate as a surfactant for Ion-Pair Chromatography (IPC) and provides a critical protocol for monitoring its ester analog, 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate), which can form inadvertently in alcoholic mobile phases.

Part 1: Sodium 1-Pentanesulfonate as a Surfactant (IPC Protocol)

Sodium 1-pentanesulfonate is a short-chain (


) anionic surfactant.[1] Unlike long-chain surfactants (e.g., SDS) that form stable micelles at low concentrations, pentanesulfonate is primarily used as an Ion-Pairing Reagent  in High-Performance Liquid Chromatography (HPLC). It modifies the retention of polar, basic analytes (e.g., peptides, catecholamines) on reverse-phase columns.
Mechanism of Action

In Reverse-Phase Chromatography (RPC), basic compounds are often protonated (


) and elute too quickly near the void volume. Sodium 1-pentanesulfonate dissociates into a pentanesulfonate anion (

).
  • Adsorption: The lipophilic

    
     tail adsorbs onto the non-polar stationary phase (C18), creating a negatively charged surface.
    
  • Ion-Pairing: The anionic head group (

    
    ) electrostatically attracts the cationic analyte (
    
    
    
    ), forming a neutral ion pair retained by the column.
Experimental Protocol: Method Development

Objective: Enhance retention of basic analytes (e.g., Metformin, Adrenaline) using Sodium 1-pentanesulfonate.

Materials:

  • Sodium 1-pentanesulfonate (HPLC Grade, >99%).[2]

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Sodium 1-pentanesulfonate in Water (pH adjusted).

  • Mobile Phase B: Acetonitrile or Methanol.

Step-by-Step Workflow:

  • Preparation of Buffer (Mobile Phase A):

    • Dissolve 3.48 g of Sodium 1-pentanesulfonate (anhydrous) in 950 mL of HPLC-grade water.

    • Critical Step (pH Adjustment): Adjust pH to 2.5–3.0 using Phosphoric Acid. Reasoning: Low pH ensures the analyte is fully protonated (

      
      ) and suppresses silanol ionization on the column.
      
    • Dilute to 1000 mL and filter through a 0.22 µm membrane.

  • Equilibration:

    • Flush the column with Mobile Phase A:B (90:10) for at least 20 column volumes.

    • Note: Ion-pairing reagents adsorb slowly. Stable retention times require longer equilibration than standard RPC.

  • Gradient Optimization:

    • Start with Isocratic (90% A / 10% B) to assess retention (

      
      ).
      
    • If retention is insufficient, increase the concentration of pentanesulfonate (up to 50 mM).

  • System Flush (Post-Analysis):

    • Mandatory: Do NOT leave the surfactant in the column. Flush with 50:50 Water:Methanol for 60 minutes to remove the adsorbed surfactant.

Visualization: Ion-Pairing Mechanism

IonPairing cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase C18 C18 Ligand Surfactant Pentanesulfonate (Anionic Head - Tail) C18->Surfactant Hydrophobic Interaction Analyte Basic Drug (BH+) Surfactant->Analyte Electrostatic Attraction Result Retained Neutral Complex (Separation Achieved) Surfactant->Result Analyte->Result

Figure 1: Mechanism of Ion-Pair Chromatography. The pentanesulfonate surfactant acts as a bridge between the non-polar C18 phase and the polar cationic analyte.

Part 2: 1-Methylethyl 1-Pentanesulfonate (The Impurity)

Context: "1-Methylethyl 1-pentanesulfonate" (Isopropyl pentanesulfonate) is the ester formed when Pentanesulfonic acid reacts with Isopropanol (2-Propanol).

Risk Profile: Sulfonate esters are known Potentially Genotoxic Impurities (PGIs) . They are alkylating agents capable of reacting with DNA. In pharmaceutical development, if you use Sodium 1-pentanesulfonate in the presence of Isopropanol (common in mobile phases or synthesis), you risk forming this ester.

Formation Pathway

The formation occurs under acidic conditions (often used in IPC buffers) if the salt converts to the acid form in the presence of the alcohol.



Protocol: Risk Mitigation & Monitoring

Objective: Prevent or detect the formation of 1-Methylethyl 1-pentanesulfonate in surfactant-based workflows.

  • Solvent Selection:

    • Avoid Isopropanol: When using Pentanesulfonate buffers at low pH (< 3.0), replace Isopropanol with Acetonitrile (ACN) as the organic modifier. ACN does not form esters with sulfonates.

  • Quenching:

    • If Isopropanol is mandatory, ensure the pH is kept neutral (pH > 6.0) if possible, or minimize the time the surfactant and alcohol are in contact.

  • Detection (GC-MS Method):

    • Since the ester is volatile, use Gas Chromatography-Mass Spectrometry (GC-MS) for detection.

    • Column: DB-5ms or equivalent.

    • Injection: Splitless.

    • SIM Mode: Monitor ions specific to the pentanesulfonate ester (e.g., m/z fragments corresponding to the loss of the isopropyl group).

Visualization: Impurity Formation Risk

ImpurityRisk Step1 Sodium 1-Pentanesulfonate (Surfactant) Step2 Acidic Conditions (pH < 3.0) (Common in HPLC) Step1->Step2 Reaction Esterification Reaction Step2->Reaction Step3 Presence of Isopropanol (Mobile Phase B) Step3->Reaction Result 1-Methylethyl 1-pentanesulfonate (Genotoxic Impurity) Reaction->Result Alkylation Risk

Figure 2: Pathway for the inadvertent formation of the genotoxic ester from the surfactant salt.

References

  • Sigma-Aldrich. Sodium 1-pentanesulfonate monohydrate for ion pair chromatography. Link

  • ResearchGate. The solubility of ethane in aqueous solutions of sodium 1-pentanesulfonate. Journal of Colloid and Interface Science. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities (Sulfonate Esters). Link

  • PubChem. 1-Pentanesulfonic acid, sodium salt. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Methylethyl 1-pentanesulfonate

Welcome to the Technical Support Center for the purification of 1-Methylethyl 1-pentanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-Methylethyl 1-pentanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this sulfonate ester. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final product.

Introduction to Purification Challenges

1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate, is synthesized by the reaction of 1-pentanesulfonyl chloride with isopropanol, typically in the presence of a base. While the synthesis is relatively straightforward, the purification process can present several challenges. The primary difficulties arise from the removal of unreacted starting materials, acidic byproducts, and potential side products that may have similar polarities to the desired ester, leading to co-elution during chromatographic purification. Furthermore, the stability of the sulfonate ester linkage to the purification conditions is a critical consideration to prevent product degradation.

This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, providing you with the expertise to overcome these hurdles and achieve a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-Methylethyl 1-pentanesulfonate?

A1: The impurity profile of your crude product is largely dependent on the reaction conditions and the purity of your starting materials. The most common impurities include:

  • Unreacted 1-pentanesulfonyl chloride: A highly reactive electrophile that can complicate downstream applications.

  • Unreacted Isopropanol: The alcohol starting material.

  • 1-Pentanesulfonic acid: Formed from the hydrolysis of 1-pentanesulfonyl chloride by adventitious water.

  • Triethylamine hydrochloride (or other amine salt): If a tertiary amine base is used to scavenge the HCl byproduct.

  • Isopropyl chloride: A potential byproduct from the reaction of isopropanol with HCl or the sulfonyl chloride.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A typical solvent system for visualizing 1-Methylethyl 1-pentanesulfonate and its common impurities is a mixture of ethyl acetate and hexanes. The polarity of the solvent system can be adjusted to achieve optimal separation. For visualization, UV light (if the compound is UV active) or a potassium permanganate stain can be used.[1]

Q3: Is 1-Methylethyl 1-pentanesulfonate stable to aqueous workup conditions?

A3: Sulfonate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[2] While a mild aqueous basic wash (e.g., with saturated sodium bicarbonate solution) is generally used to remove acidic impurities like 1-pentanesulfonic acid, prolonged exposure or the use of strong bases should be avoided to minimize hydrolysis of the desired ester. It is recommended to perform aqueous washes at low temperatures and to work quickly.

Q4: What are the key differences between normal-phase, reversed-phase, and HILIC for purifying this compound?

A4:

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. Less polar compounds elute first. This is often the default method for purifying sulfonate esters.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase and a polar mobile phase. More polar compounds elute first. This can be useful if your product is significantly less polar than the impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase with a mobile phase of a high concentration of organic solvent and a small amount of aqueous solvent. It is particularly effective for purifying polar compounds that are not well-retained in reversed-phase chromatography.

The choice of method depends on the polarity of your target compound relative to its impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Methylethyl 1-pentanesulfonate.

Problem Possible Cause(s) Recommended Solution(s)
Residual 1-pentanesulfonyl chloride in the purified product (identified by NMR or GC-MS). 1. Incomplete quenching of the reaction.2. Co-elution with the product during column chromatography due to similar polarity.1. Quench before work-up: Before the aqueous wash, add a small amount of a simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) to the reaction mixture to convert the residual sulfonyl chloride into a more polar sulfonamide, which is easier to remove by extraction or chromatography.[1]2. Use a scavenger resin: Amine-based scavenger resins can be added to the crude product to selectively react with and remove excess sulfonyl chloride. The resin is then simply filtered off.[1][3]
Presence of 1-pentanesulfonic acid in the final product. 1. Inefficient removal during aqueous workup.2. Hydrolysis of unreacted 1-pentanesulfonyl chloride or the product during purification or storage.1. Thorough aqueous wash: Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure complete removal of the acidic impurity.[1]2. Optimize chromatography: If the sulfonic acid is still present, it will likely stick to the baseline in normal-phase chromatography. Ensure proper packing of the column and consider using a more polar eluent system to wash it off after your product has eluted.
Product co-elutes with an unknown impurity during column chromatography. The polarity of the product and the impurity are very similar.1. Adjust the solvent system: Systematically vary the polarity of your eluent. Sometimes a small change in the solvent ratio or switching one of the solvents (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve separation.[4]2. Change the stationary phase: If solvent optimization fails, consider switching to a different stationary phase, such as alumina or a bonded-phase silica gel.[4]3. Consider an alternative chromatographic technique: If normal-phase is not effective, explore reversed-phase or HILIC.
Low recovery of the product after column chromatography. 1. The product is very polar and is retained on the silica gel column.2. The product is unstable on silica gel.1. Use a more polar eluent: Gradually increase the polarity of your mobile phase to elute the product. A gradient elution may be necessary.2. Deactivate the silica gel: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to reduce the interaction of polar compounds with the stationary phase.3. Consider alternative purification methods: If chromatography is consistently giving low yields, explore other options like distillation (if the compound is thermally stable and has a suitable boiling point) or recrystallization (if the compound is a solid).
The purified product shows signs of decomposition over time. Sulfonate esters can be sensitive to moisture and residual acidity.1. Ensure complete removal of acidic impurities: Any residual sulfonic acid can catalyze the hydrolysis of the ester.2. Thoroughly dry the final product: Use a high-vacuum line to remove any residual solvents and moisture.3. Store under inert atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.

Experimental Protocol: Purification of 1-Methylethyl 1-pentanesulfonate by Flash Column Chromatography

This protocol provides a general guideline for the purification of 1-Methylethyl 1-pentanesulfonate using flash column chromatography. The specific parameters may need to be optimized based on your crude product's impurity profile.

1. Preparation of the Crude Sample:

  • After the reaction is complete, quench any remaining 1-pentanesulfonyl chloride by adding a small amount of isopropanol or by using a scavenger resin as described in the troubleshooting guide.[1][3]

  • Perform an aqueous workup by washing the reaction mixture with a saturated solution of sodium bicarbonate, followed by water and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil.

2. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on a silica gel TLC plate.

  • Develop the TLC plate using a solvent system of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes).

  • Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain.

  • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product spot.[1]

3. Flash Column Chromatography Setup:

  • Select an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Pack the column with silica gel as a slurry in the chosen mobile phase (the optimized solvent system from the TLC analysis).

  • Load the crude product onto the column. It can be loaded directly as an oil if the volume is small, or pre-adsorbed onto a small amount of silica gel.

4. Elution and Fraction Collection:

  • Elute the column with the chosen mobile phase, applying positive pressure.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Concentrate the combined pure fractions under reduced pressure to remove the solvent.

  • Dry the final product under high vacuum to remove any residual solvent.

  • Characterize the purified product by NMR and/or GC-MS to confirm its purity.[5][6]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of 1-Methylethyl 1-pentanesulfonate.

PurificationWorkflow crude Crude 1-Methylethyl 1-pentanesulfonate quench Quench Excess Sulfonyl Chloride crude->quench workup Aqueous Workup (NaHCO3, H2O, Brine) quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate tlc TLC Analysis dry_concentrate->tlc column Flash Column Chromatography tlc->column Optimize Eluent fractions Collect and Analyze Fractions column->fractions pure_product Pure Product column->pure_product Low Recovery? Consider Alternative Method fractions->column Co-elution? Adjust Eluent/Stationary Phase combine_concentrate Combine Pure Fractions and Concentrate fractions->combine_concentrate Purity Confirmed combine_concentrate->pure_product

Caption: Purification workflow for 1-Methylethyl 1-pentanesulfonate.

Data Summary: Impurity Profile

The following table summarizes the common impurities, their typical sources, and recommended primary removal methods.

ImpuritySourcePrimary Removal MethodAnalytical Detection
1-Pentanesulfonyl chloride Unreacted starting materialQuenching with a nucleophile or use of a scavenger resin followed by extraction or chromatography.[3]GC-MS, NMR
Isopropanol Unreacted starting materialAqueous workup, evaporation.NMR, GC-MS
1-Pentanesulfonic acid Hydrolysis of 1-pentanesulfonyl chlorideAqueous basic wash (e.g., NaHCO₃).[1]NMR (disappearance of broad acid peak), HPLC
Amine Hydrochloride Byproduct of using an amine baseAqueous wash.NMR
Isopropyl chloride Side reaction productVolatile, removed during concentration. Can be monitored by GC-MS.GC-MS, NMR[7][8][9][10]

References

  • Manivannan M, Ilayaraja P, Parthiban P. Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. J Appl Pharm Sci, 2022; 12(11):052–060. Available from: [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. japsonline.com. Available from: [Link]

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. Shimadzu. Available from: [Link]

  • Sulfonyl Chloride (SO2Cl). Supra sciences. Available from: [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. Available from: [Link]

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation. Available from: [Link]

  • US3766255A - Process for extracting sulfonic acids. Google Patents.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. Available from: [Link]

  • Hydrolytic Stability of Alkylethoxy Sulfates. OnePetro. Available from: [Link]

  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • US3719703A - Separation of sulfonic acids from sulfuric acid. Google Patents.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... ResearchGate. Available from: [Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. Available from: [Link]

  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Enviro Wiki. Available from: [Link]

  • Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? ResearchGate. Available from: [Link]

  • The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Academia.edu. Available from: [Link]

  • The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. ResearchGate. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]

  • EP2851362A1 - A method for the production of sulfate or sulfonate esters. Google Patents.
  • strategies in organic synthesis. Wipf Group - University of Pittsburgh. Available from: [Link]

  • Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Taylor & Francis. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Purification of sulfonic acids. Google Patents.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available from: [Link]

  • Autoradiogram showing the reverse-phase TLC separation of sulfonation... ResearchGate. Available from: [Link]

  • TLC stains. Available from: [Link]

  • Method development for analysis of linear and branched alkyl benzene sulfonates. ResearchGate. Available from: [Link]

  • Successful flash chromatography. Biotage. Available from: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available from: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. Available from: [Link]

  • US4052431A - Process for the production of commercial alpha olefin sulfonates. Google Patents.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. jprsolutions.info. Available from: [Link]

  • Rapid conversion of hindered arylsulfonates to alkyl chlorides with retention of configuration. SciSpace. Available from: [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. Available from: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]

  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. Available from: [Link]

Sources

Optimization

Technical Support: Optimizing Alkylations with 1-Methylethyl 1-pentanesulfonate

Case ID: ALK-ISO-PENT-001 Reagent: 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate) Role: Electrophilic Isopropyl Donor Leaving Group: Pentanesulfonate ( )[1] Introduction: The Secondary Sulfonate Paradox Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ALK-ISO-PENT-001 Reagent: 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate) Role: Electrophilic Isopropyl Donor Leaving Group: Pentanesulfonate (


)[1]

Introduction: The Secondary Sulfonate Paradox

You are likely experiencing low yields because you are attempting an


 substitution at a secondary carbon .[2]

1-Methylethyl 1-pentanesulfonate is a secondary electrophile.[2] In alkylation reactions, secondary sulfonates sit on a "knife-edge" of reactivity.[1][2] They are sterically hindered enough to retard the desired substitution (


), yet the adjacent protons are accessible enough to accelerate the undesired elimination (

).[1]

This guide treats your reaction as a competing system and provides protocols to tilt the balance in favor of substitution.

Part 1: Diagnostic & Mechanism (The "Why")[1]

Q1: Why is my yield consistently low despite high reagent purity?

A: The primary culprit is likely


 Elimination , not reagent quality.[1][2]
When a nucleophile (Base) approaches your reagent, it has two choices:[1][3]
  • Path A (

    
     - Desired):  Attack the central carbon to form the alkylated product.[2]
    
  • Path B (

    
     - Undesired):  Abstract a proton from the methyl groups, collapsing the structure into Propylene gas  and pentanesulfonic acid.
    

With secondary substrates like isopropyl esters, Path B is often kinetically favored, especially if the reaction mixture is heated or if "hard" bases (like NaH, LDA, or KOtBu) are used.[1][2]

Mechanism Visualization

ReactionPathways Reagent 1-Methylethyl 1-pentanesulfonate TS_SN2 Transition State A (Sterically Hindered) Reagent->TS_SN2  SN2 Attack   TS_E2 Transition State B (Accessible Protons) Reagent->TS_E2  E2 Deprotonation   Nu Nucleophile (Base) Nu->TS_SN2 Nu->TS_E2 Product Isopropylated Product (Desired) TS_SN2->Product Byproduct Propylene Gas + Pentanesulfonate Salt TS_E2->Byproduct

Caption: Kinetic bifurcation showing the competition between alkylation (SN2) and elimination (E2). Elimination is often favored by heat and hard bases.

Part 2: Optimization Protocols (The "How")

Q2: Which base should I use to stop elimination?

A: Switch to Cesium Carbonate (


) .[2][4][5]
Avoid "Hard" bases (high charge density) like Sodium Hydride (

) or Potassium tert-butoxide (

).[1][2] These act as strong proton sponges and drive the elimination of propylene.[2]

The "Cesium Effect": Cesium is a large, "soft" cation.[1][2] In polar aprotic solvents, it forms loose ion pairs with the nucleophile, increasing the nucleophile's freedom to attack the carbon (


) without being basic enough to aggressively strip protons (

).[1]
Base TypeExamplesRisk of E2 (Elimination)Recommendation
Hard/Strong NaH, KH, LDA, KOtBuCritical AVOID
Hydroxides NaOH, KOHHighAvoid (causes hydrolysis)
Amine Bases TEA, DIPEA, DBUModerateUse only with highly reactive nucleophiles
Soft/Mild

,

Low HIGHLY RECOMMENDED
Q3: What solvent system maximizes yield?

A: Use DMF (N,N-Dimethylformamide) or DMSO .[1][2]


 reactions require polar aprotic solvents to solvate the cation (leaving the nucleophile "naked" and reactive).
  • Recommendation: Anhydrous DMF is the gold standard for secondary sulfonates.[2]

  • Alternative: Acetonitrile (

    
    ) can be used if workup is difficult, but it is slower.[1][2]
    
  • Avoid: Alcohols (solvolysis risk) or non-polar solvents like Toluene (reaction will stall).[2]

Q4: How do I handle the reagent's instability?

A: Sulfonates hydrolyze rapidly in the presence of moisture, forming Isopropanol and Pentanesulfonic acid.[1][2]

  • Dry Everything: Flame-dry glassware.[2] Use anhydrous solvents.[2]

  • Stoichiometry: Use 1.5 to 2.0 equivalents of the electrophile. Since some elimination to propylene is inevitable, excess reagent ensures the nucleophile is fully consumed.[1][2]

Part 3: The Optimized Protocol

Method: Soft-Base Alkylation (The "Cesium/DMF" Protocol)

Reagents:

  • Substrate (Nucleophile): 1.0 equiv[1]

  • 1-Methylethyl 1-pentanesulfonate: 1.5 – 2.0 equiv[1][2]

  • Cesium Carbonate (

    
    ): 2.0 – 3.0 equiv[1]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the Substrate and

    
    .
    
  • Solvation: Add anhydrous DMF under Argon/Nitrogen. Stir for 15-30 minutes at Room Temperature (RT) to allow partial deprotonation/complexation.

  • Addition: Add 1-Methylethyl 1-pentanesulfonate dropwise via syringe.

    • Critical: Do NOT add the reagent all at once.[2] A high local concentration favors side reactions.[2]

  • Temperature Control:

    • Start at RT (

      
      ).  Monitor by TLC/LCMS after 4 hours.
      
    • Only if conversion is <10% after 4 hours, warm to

      
      .[1][2]
      
    • WARNING: Heating >

      
       will almost certainly result in massive elimination to propylene.[2]
      
  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF and pentanesulfonate salts), then brine. Dry over

    
    .[2]
    

Part 4: Troubleshooting Guide

Use this logic flow to diagnose specific failure modes.

Troubleshooting Start Reaction Outcome? NoProd No Product Formed (Starting Material Remains) Start->NoProd LowYield Low Yield (High Byproducts) Start->LowYield Check1 Did Reagent disappear? NoProd->Check1 Check2 Is Propylene gas evolving? (Bubbling/Pressure) LowYield->Check2 Soln1 Hydrolysis Issue: Reagent destroyed by moisture. Action: Use Anhydrous DMF. Check1->Soln1 Yes (Reagent Gone) Soln2 Reactivity Issue: Nucleophile too weak. Action: Switch to Cs2CO3 or add KI (Finkelstein). Check1->Soln2 No (Reagent Persists) Check2->Soln1 No (Complex mixture) Soln3 Elimination (E2) Issue: Base too strong/Temp too high. Action: Lower Temp, use milder base. Check2->Soln3 Yes

Caption: Decision tree for diagnosing reaction failure. Distinguishes between hydrolysis (moisture) and elimination (basicity).[1]

Advanced Tip: The Finkelstein Modification

If the reaction is sluggish at RT but heating causes elimination, add 0.1 equiv of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).[1]

  • Mechanism: The Iodide displaces the Pentanesulfonate to form Isopropyl Iodide in situ. Iodide is a better leaving group for

    
     but (crucially) less prone to "hard" elimination than sulfonates in some contexts.[2] This allows the reaction to proceed at lower temperatures.[2]
    

References

  • Dalton, D. R. (2024).[2] Foundations of Organic Chemistry: Unity and Diversity of Structures, Pathways, and Reactions. Wiley.[2] (Chapter on Nucleophilic Substitution vs. Elimination).

  • Frenette, R., & Wilson, P. (2019).[1][2] "The Cesium Effect: Cesium Carbonate in Organic Synthesis." Journal of Organic Chemistry, 84(12), 7560-7572.[1][2]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1][2] Wiley-Interscience.[2] (Section 10-15: The

    
     Reaction).
    
  • Reich, H. J. (2023).[1][2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[2]

  • Sigma-Aldrich. (2024).[2] "Cesium Carbonate: Reagent of the Month."[2]

(Note: While specific literature on "1-pentanesulfonate" esters is rare compared to mesylates, the mechanistic behavior is chemically identical to Isopropyl Mesylate/Tosylate, and these references validate the general secondary sulfonate protocols.)[1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methylethyl 1-pentanesulfonate

Ticket ID: #PUR-IPS-005 Subject: Removal of Impurities from 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-IPS-005 Subject: Removal of Impurities from 1-Methylethyl 1-pentanesulfonate (Isopropyl Pentanesulfonate) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely working with 1-Methylethyl 1-pentanesulfonate (CAS: N/A for specific isomer, generic alkyl sulfonate class) as an analytical reference standard for Genotoxic Impurity (GTI) quantification in pharmaceutical development.

This compound is an alkyl sulfonate ester . It is an electrophilic alkylating agent and is chemically labile. The primary impurities you will encounter are:

  • Pentanesulfonyl chloride (Starting material).

  • Pentanesulfonic acid (Hydrolysis byproduct).

  • Isopropanol (Solvent/Reactant).

  • Triethylamine/Pyridine salts (If base catalysis was used).

Critical Warning: Isopropyl esters of sulfonic acids are less stable than their methyl or ethyl counterparts due to the stabilization of the leaving group (isopropyl carbocation) and steric factors. They are highly susceptible to hydrolysis under acidic conditions. Strict pH control during workup is the key to success.

Module 1: The "Crude" Cleanup (Reaction Workup)

User Question: My crude reaction mixture is yellow and acidic. How do I stop the degradation?

Root Cause: Unreacted sulfonyl chloride hydrolyzes into sulfonic acid. This acid catalyzes the hydrolysis of your product (the ester) back into acid and alcohol, creating a runaway degradation loop.

Protocol: The Neutralization Wash

Objective: Remove acidic byproducts and unreacted sulfonyl chloride without hydrolyzing the ester.

  • Solvent Selection: Dilute your crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why? These solvents separate well from water and solubilize the ester while allowing salts to partition into the aqueous phase.

  • The "Cold" Quench:

    • Cool the organic phase to 0–5°C .

    • Wash with ice-cold Saturated Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4] This neutralizes the pentanesulfonic acid (forming the water-soluble sodium salt) and hydrolyzes remaining pentanesulfonyl chloride.

    • Critical Check: Ensure the aqueous layer pH is 7.5 – 8.5 . Do NOT use strong bases (NaOH) or allow the pH to exceed 9, as this will trigger base-mediated hydrolysis of your isopropyl ester.

  • The Brine Wash: Follow with a wash of saturated NaCl (Brine) to break emulsions and remove trapped water.

  • Drying (Crucial): Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) for at least 30 minutes.

    • Why? Magnesium sulfate is slightly acidic and can trigger degradation. Sodium sulfate is neutral.

Module 2: High-Purity Refinement

User Question: I still see trace starting material (sulfonyl chloride) or unknown peaks in GC-MS. How do I polish this to >98%?

You have two paths depending on your available equipment and the boiling point profile.

Option A: High-Vacuum Distillation (Preferred for Scale >5g)

Isopropyl pentanesulfonate has a moderate boiling point but is thermally sensitive.

  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Temperature: Keep the oil bath temperature below 100°C if possible.

  • Fractions:

    • Fore-run: Residual Isopropanol and trace water.

    • Main Fraction: Pure 1-Methylethyl 1-pentanesulfonate.

    • Residue: High-boiling disulfonates or polymerized tars.

Option B: Flash Column Chromatography (Preferred for Scale <1g)

If you cannot heat the sample, use silica gel chromatography.

  • Stationary Phase: Silica Gel 60 (neutralized).

    • Tip: Pre-wash the silica column with 1% Triethylamine in Hexane to neutralize acidic sites on the silica, then flush with Hexane. This prevents on-column hydrolysis.

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5, move to 80:20).

  • Detection: TLC (Stain with Iodine or Permanganate; sulfonates are often UV-weak unless derivatized, but pentyl chain helps with staining).

Module 3: Troubleshooting & Impurity Profile

User Question: I am seeing specific impurities. How do I identify and remove them?

Use this diagnostic table to address specific contaminants.

Impurity TypeDiagnostic (GC-MS/NMR)Removal Strategy
Pentanesulfonyl Chloride Distinctive pungent odor. Mass shift (-35/37 Cl isotopes).Hydrolysis Wash: Stir organic layer with 10% NaHCO₃ for 30 mins. The chloride converts to water-soluble acid.
Pentanesulfonic Acid Broad peak in NMR (acidic proton). Tailing in GC.Base Extraction: It partitions 100% into aqueous NaHCO₃. If it persists, your product is decomposing during analysis.
Isopropanol Low boiling point peak.Evaporation: Rotary evaporator at 40°C, >20 mbar. Do not overheat.
Unknown "Dimer" High molecular weight peak.Distillation Residue: Leave it in the pot. It is likely a sulfone or disulfonate byproduct.

Module 4: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying labile sulfonate esters.

PurificationWorkflow Start Crude Reaction Mixture (Ester + Acid + Chloride + Alcohol) Quench 1. Cold Quench (DCM + Sat. NaHCO3) Target pH 7.5 - 8.5 Start->Quench Stop Hydrolysis PhaseSep Phase Separation (Remove Aqueous Acid Salts) Quench->PhaseSep Dry Drying Step (Anhydrous Na2SO4 ONLY) PhaseSep->Dry Remove Water Decision Choose Purification Method Dry->Decision Distill High Vacuum Distillation (<1 mmHg, Bath <100°C) Decision->Distill Scale > 5g Column Flash Chromatography (Neutralized Silica, Hex/EtOAc) Decision->Column Scale < 1g or Heat Sensitive Final Pure 1-Methylethyl 1-pentanesulfonate (Store -20°C under Argon) Distill->Final Column->Final

Caption: Workflow for the isolation of labile isopropyl sulfonate esters, prioritizing pH control and water removal.

Module 5: Storage and Stability (The "Hidden" Impurity)

User Question: I purified it yesterday, but today the purity dropped. Why?

Answer: Isopropyl pentanesulfonate is an alkylating agent. It will react with nucleophiles, including water (hydrolysis) and even the glass of your vial (silanols) over time.

Storage Protocol:

  • Container: Silanized amber glass vials (to prevent surface catalysis).

  • Atmosphere: Flush with Argon (heavier than air, better protection than Nitrogen).

  • Temperature: Store at -20°C .

  • Solvent: If using as a standard, store as a solution in anhydrous Methanol or Acetonitrile . (Note: Methanol can trans-esterify over long periods, Acetonitrile is safer for stability).

References

  • Elder, D. P., Teasdale, A., & Lipczynski, A. M. (2008). Control and analysis of alkyl and aryl sulfonate esters in drug substances.[5] Journal of Pharmaceutical and Biomedical Analysis.[3]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Chapter on Sulfonate Esters reactivity and hydrolysis kinetics).

  • Glowienke, S., & Frieauff, W. (2005). Toxicological characterization of impurities in pharmaceuticals. (Discusses the alkylating potential and stability of isopropyl sulfonates).

  • Snodin, D. J. (2010). Residues of genotoxic alkyl sulfonates in mesylate salt drug substances: Real or imaginary? Regulatory Toxicology and Pharmacology. (Provides data on the hydrolysis rates of isopropyl esters vs. methyl esters).

Sources

Optimization

Technical Support Center: 1-Methylethyl 1-pentanesulfonate Stability

The following technical support guide is structured as a specialized resource for pharmaceutical researchers and analytical chemists. It addresses the stability of 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized resource for pharmaceutical researchers and analytical chemists. It addresses the stability of 1-Methylethyl 1-pentanesulfonate (Isopropyl pentanesulfonate), a structural analog to known genotoxic impurities (PGIs) like Isopropyl Methanesulfonate (IPMS).

Topic: Prevention of Hydrolysis and Solvolysis in Analytical Matrices Reference ID: TSC-PGI-ISO-CN5 Audience: Analytical Chemists, Process Chemists, QA/QC Managers

Executive Summary & Chemical Context

1-Methylethyl 1-pentanesulfonate is an alkyl sulfonate ester formed via the reaction of pentanesulfonic acid (or sulfonyl chloride) with isopropanol. In pharmaceutical development, it is classified as a Potentially Genotoxic Impurity (PGI) due to its alkylating capability.

The Core Challenge: Researchers often encounter "disappearing peaks" or poor recovery during LC-MS/GC-MS analysis. This is rarely due to instrument failure but rather the molecule's inherent instability. Unlike methyl esters (which degrade via


), the isopropyl group introduces significant steric hindrance and carbocation stability, making this molecule susceptible to 

acid-catalyzed hydrolysis
and transesterification in alcoholic solvents.

This guide provides the protocols to arrest these degradation pathways.

The Mechanism of Instability (The "Why")

To prevent degradation, you must understand the two primary enemies: Water (Hydrolysis) and Methanol (Alcoholysis).

Hydrolysis Pathways[1]
  • Neutral/Basic Conditions (

    
    ):  Water acts as a nucleophile attacking the alkyl carbon. While slower for isopropyl groups than methyl groups due to steric hindrance, it is still significant over hours.
    
  • Acidic Conditions (

    
    ):  This is the critical risk for Isopropyl esters. Protons protonate the sulfonate oxygen, making it an excellent leaving group. The isopropyl group cleaves to form a secondary carbocation, which is then rapidly quenched by water.
    
Methanolysis (The "False Negative" Trap)

If you dissolve this standard in Methanol (MeOH), a transesterification reaction occurs. The isopropyl group is swapped for a methyl group.

  • Result: Your "Isopropyl pentanesulfonate" peak disappears, and a "Methyl pentanesulfonate" peak appears (often at a different retention time), leading to false quantification.

Visualization: Degradation Pathways

The following diagram details the competing reaction pathways that must be blocked.

HydrolysisPathways Start 1-Methylethyl 1-pentanesulfonate Acid Acidic Matrix (H+) Start->Acid Protonation Methanol Methanol (Solvent) Start->Methanol Solvolysis Water Water (Neutral/Base) Start->Water S_N2 Attack Carbocation Isopropyl Carbocation (2°) Acid->Carbocation S_N1 Cleavage (Fast) MethylEster Methyl 1-pentanesulfonate (Transesterification) Methanol->MethylEster Methyl Exchange (Artifact Formation) PentaAcid Pentanesulfonic Acid Water->PentaAcid Hydrolysis Isopropanol Isopropanol Water->Isopropanol Carbocation->PentaAcid Leaving Group Carbocation->Isopropanol + H2O

Figure 1: Competing degradation pathways. Note that acidic conditions accelerate cleavage via the carbocation route, while methanol causes structural mutation.

Troubleshooting Protocols (The "How")

Protocol A: Preparation of Stable Analytical Standards

Objective: Prepare a stock solution stable for >24 hours for LC-MS/GC-MS analysis.

ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) ACN is aprotic and does not support solvolysis/transesterification. Avoid Methanol completely.
Water Content < 0.1% (Anhydrous) Water is the reagent of hydrolysis. Use molecular sieves or anhydrous grade ACN.
Temperature 4°C (Autosampler) Reaction rates roughly double for every 10°C increase. Keep samples chilled.
Glassware Silanized / Amber Prevents surface adsorption and photo-degradation (though less critical for sulfonates than nitrates).

Step-by-Step Workflow:

  • Weighing: Weigh the standard rapidly into a volumetric flask. Do not leave the solid exposed to humid air.

  • Dissolution: Dissolve immediately in 100% Anhydrous Acetonitrile .

  • Dilution: If aqueous mobile phase is required for peak shape, perform the dilution immediately prior to injection.

    • Safe Mix: 80% ACN / 20% Water (0.1% Formic Acid).

    • Unsafe Mix: 50% MeOH / 50% Water.

  • Storage: Store stock solutions at -20°C. Stability is typically valid for 30 days in pure ACN at this temperature.

Protocol B: Extraction from Drug Substance (API)

Objective: Extract the impurity from a solid drug matrix without inducing degradation during the process.

  • Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate . These are excellent for extracting sulfonate esters and are immiscible with water.

  • Process:

    • Dissolve API in water (if water-soluble).[1]

    • Immediately partition with DCM.

    • Separate the organic layer.[1]

    • CRITICAL STEP: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) to remove trace water.

    • Filter and inject (GC-MS) or exchange solvent to ACN (LC-MS).

Frequently Asked Questions (Troubleshooting)

Q1: I see a peak eluting earlier than my standard. Is this a degradation product?

  • Diagnosis: If you are using Methanol as a diluent, this is likely Methyl 1-pentanesulfonate .

  • Test: Inject a standard of Methyl 1-pentanesulfonate. If the retention times match, you have induced transesterification.

  • Fix: Switch all diluents to Acetonitrile.

Q2: My recovery is dropping over the course of a long sequence (12+ hours).

  • Diagnosis: Slow hydrolysis in the autosampler.

  • Fix:

    • Ensure the autosampler is set to 4°C.

    • Check the pH of your aqueous mobile phase. Isopropyl esters are sensitive to strong acid. Ensure your buffer is roughly pH 3.5 - 5.0 (Ammonium Acetate is ideal). Avoid strong acids like TFA (Trifluoroacetic acid) if possible; use Formic Acid instead.

Q3: Can I use DMSO as a solvent?

  • Answer: Yes, DMSO is aprotic and generally safe for stability. However, DMSO is difficult to remove if you need to concentrate the sample, and its high freezing point can be annoying in chilled autosamplers (it freezes at 19°C). Acetonitrile is preferred.[2]

Q4: How do I distinguish between the Sulfonic Acid and the Ester?

  • Answer: The sulfonic acid (degradation product) is highly polar and will usually elute at the void volume (dead time) in Reverse Phase chromatography. The Ester (1-Methylethyl 1-pentanesulfonate) is hydrophobic and will retain well on a C18 or C8 column.

Decision Tree: Method Development

Use this logic flow to select the correct parameters for your experiment.

MethodDev Start Start: Method Development SolventQ Select Diluent Solvent Start->SolventQ Methanol Methanol SolventQ->Methanol Avoid ACN Acetonitrile (ACN) SolventQ->ACN Preferred Fail1 STOP: Transesterification Risk Methanol->Fail1 MatrixQ Is Sample Aqueous? ACN->MatrixQ YesAq Yes (e.g., API in water) MatrixQ->YesAq NoAq No (Solid/Organic) MatrixQ->NoAq Extract Action: Liquid-Liquid Extraction (DCM or Ethyl Acetate) YesAq->Extract Direct Action: Dissolve in ACN NoAq->Direct Dry Dry with Na2SO4 Extract->Dry Analyze Analyze (LC-MS/GC-MS) Keep at 4°C Direct->Analyze Dry->Analyze

Figure 2: Workflow for solvent selection and sample preparation to ensure ester stability.

References

  • Teasdale, A., et al. (2010). "Mechanism and processing parameters affecting the formation of sulfonate esters: A case study." Organic Process Research & Development. (Demonstrates the kinetics of alkyl sulfonate formation and hydrolysis).

  • Elder, D. P., et al. (2009). "Regulating Genotoxic Impurities." Journal of Pharmaceutical and Biomedical Analysis. (Provides the regulatory context and stability profiles for alkyl sulfonates).

  • Product Quality Research Institute (PQRI). (2006). "Sulfonate Esters – How Real is the Risk?" (Detailed breakdown of the stability of Methyl, Ethyl, and Isopropyl esters in various solvents).

  • International Conference on Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." (The governing regulation requiring the control of these impurities).[3][4]

Sources

Troubleshooting

Technical Support Center: Temperature Control in 1-Methylethyl 1-pentanesulfonate Synthesis

Welcome to the technical support center for the synthesis of 1-Methylethyl 1-pentanesulfonate (isopropyl pentanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methylethyl 1-pentanesulfonate (isopropyl pentanesulfonate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this sulfonylation reaction. Adherence to strict temperature protocols is paramount for achieving high yield, purity, and safety.

Core Synthesis Reaction

The synthesis of 1-Methylethyl 1-pentanesulfonate is achieved via the reaction of 1-pentanesulfonyl chloride with isopropyl alcohol. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct. The overall transformation is the conversion of an alcohol's hydroxyl group, a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent reactions like nucleophilic substitution.[1]

Reaction Scheme: CH₃(CH₂)₄SO₂Cl + (CH₃)₂CHOH --(Base)--> CH₃(CH₂)₄SO₂OCH(CH₃)₂ + Base·HCl

The reaction between the sulfonyl chloride and the alcohol is often exothermic, making temperature control a critical factor for success.[1]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems that may arise during the synthesis, with a direct focus on temperature as the root cause or solution.

Q1: My reaction is extremely slow, and after several hours, TLC analysis shows a significant amount of unreacted alcohol. What's going wrong?

Answer: This is a classic symptom of insufficient thermal energy. While initial cooling is crucial to control the initial exotherm, maintaining the reaction at a very low temperature (e.g., below 0 °C) for its entire duration can significantly slow down the rate of sulfonylation.

  • Causality: Chemical reactions require a certain amount of activation energy to proceed. By keeping the temperature too low, you are not providing enough energy for the alcohol nucleophile and the sulfonyl chloride electrophile to overcome this energy barrier at a practical rate.

  • Recommended Actions:

    • Confirm Reagent Addition: Ensure that the 1-pentanesulfonyl chloride and base have been added completely.

    • Gradual Warming: After the initial controlled addition of reagents at 0 °C, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Gentle Heating (Use with Caution): If the reaction remains stalled at room temperature, gentle heating to 30-40 °C can be considered. However, this increases the risk of side reactions. Monitor the reaction progress closely via TLC every 30-60 minutes. High temperatures can promote the formation of byproducts.[2]

    • Confirm Base Activity: Ensure your base (e.g., triethylamine) is not degraded. If the base is old or has been improperly stored, it may be ineffective at scavenging the HCl produced, which can stall the reaction.

Q2: The yield of my 1-Methylethyl 1-pentanesulfonate is low, and I've isolated several impurity spots on my TLC plate. What is the likely cause?

Answer: This issue strongly suggests that the reaction temperature was too high, leading to side reactions and/or product degradation. The reaction of sulfonyl chlorides with alcohols is highly exothermic, and without proper initial cooling, "hot spots" can form in the reaction mixture, promoting alternative reaction pathways.[1]

  • Causality & Common Side Reactions:

    • Alkene Formation (Elimination): Isopropyl alcohol is a secondary alcohol. At elevated temperatures, the base can act as a base rather than just an acid scavenger, promoting the E2 elimination of the newly formed sulfonate ester to yield propene.

    • Alkyl Chloride Formation: The chloride ion generated as a byproduct can act as a nucleophile, attacking the intermediate or the final product to form isopropyl chloride, especially under SN2 conditions.[3]

    • Sulfonyl Chloride Degradation: Sulfonyl chlorides can be sensitive to hydrolysis from trace amounts of water, which is more rapid at higher temperatures.[2][4]

  • Recommended Actions:

    • Strict Initial Cooling: Always begin the reaction by cooling the solution of isopropyl alcohol, solvent, and base to 0 °C in an ice-water bath before slowly adding the 1-pentanesulfonyl chloride.

    • Control Reagent Addition: Add the sulfonyl chloride dropwise via a syringe or addition funnel. This allows the cooling bath to dissipate the heat generated from the reaction, preventing a temperature spike. A typical addition time for a lab-scale reaction would be 15-30 minutes.

    • Maintain Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the sulfonyl chloride by atmospheric moisture.

Q3: During the addition of 1-pentanesulfonyl chloride, my reaction mixture rapidly heated up, and fumes were released. What happened, and is the reaction salvageable?

Answer: You have experienced a runaway reaction due to an uncontrolled exotherm. This is a hazardous situation that occurs when the rate of heat generation exceeds the rate of heat removal. It is most often caused by adding the sulfonyl chloride too quickly to the reaction mixture without adequate cooling.

  • Causality: The rapid, uncontrolled increase in temperature can cause the solvent to boil and can accelerate decomposition and side reactions, leading to a rapid pressure increase and the release of fumes (likely HCl and solvent vapor).

  • Recommended Actions:

    • Safety First: If this occurs, ensure the area is well-ventilated and take appropriate safety precautions. Do not attempt to cap or seal the vessel.

    • Salvageability: The reaction is likely compromised. The high temperatures will have generated a complex mixture of byproducts, making purification difficult and the yield of the desired product very low. It is almost always better and safer to discard the reaction mixture (after quenching carefully) and start over.

    • Prevention for Next Attempt:

      • Use a larger reaction flask (no more than half full) to provide a greater surface area for heat exchange.

      • Ensure your stirring is vigorous to prevent localized heating.

      • Pre-cool the alcohol/base solution to 0 °C before starting the addition.

      • Add the sulfonyl chloride very slowly, monitoring the internal temperature with a thermometer if possible. If the temperature rises by more than 5 °C, pause the addition until it cools back down.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to start the reaction at 0 °C? Can't I just run it at room temperature? A: Starting at 0 °C is a critical control measure. The initial reaction between the sulfonyl chloride and the alcohol is the most exothermic phase.[1] Running the reaction at 0 °C slows down this initial energy release, allowing it to be safely managed. Adding the reagents at room temperature can lead to a rapid temperature spike, resulting in the side reactions and potential runaway conditions described in the troubleshooting guide.[1][3]

Q: How does temperature affect the stability of the final sulfonate ester product during workup and purification? A: While sulfonate esters are generally stable, they are not inert. During workup, avoid using strong, hot aqueous bases, as this can promote hydrolysis back to the alcohol. During purification by distillation, use a high vacuum to keep the boiling point as low as possible. Prolonged exposure to high temperatures can cause decomposition.[5][6] For chromatography, standard room temperature conditions are generally safe.

Q: Does the choice of base (e.g., Pyridine vs. Triethylamine) have an impact on the optimal temperature profile? A: Yes, subtly. Pyridine can act as a nucleophilic catalyst in these reactions. It can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt.[7] This intermediate then reacts with the alcohol. This catalytic pathway can sometimes allow for slightly lower reaction temperatures or faster reaction times compared to a non-nucleophilic base like triethylamine. However, the fundamental need for initial cooling to control the exotherm remains the same for both bases.

Recommended Experimental Protocol

This protocol is a general guideline. Researchers should optimize based on their specific lab conditions and scale.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add isopropyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent. Add triethylamine (1.2 eq).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.

  • Reagent Addition: Add 1-pentanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation if necessary.

Data & Visualization

Table 1: Temperature Parameters and Their Impact
ParameterRecommended TemperatureRationale & Potential Consequences of Deviation
Initial Reagent Addition 0 °CControls initial exotherm. Too High: Risk of runaway reaction, low yield, formation of alkene and alkyl chloride byproducts.
Main Reaction Phase 20-25 °C (Room Temp)Allows the reaction to proceed to completion at a reasonable rate. Too Low: Incomplete or very slow reaction.
Workup (Quench/Wash) < 25 °CMinimizes potential hydrolysis of the product.
Solvent Removal < 40 °CPrevents thermal decomposition of the final sulfonate ester product.
Diagram: Troubleshooting Logic for Temperature Control

This flowchart illustrates the decision-making process when encountering common issues during the synthesis.

G cluster_start START: Monitor Reaction cluster_troubleshooting Troubleshooting Path cluster_solutions Corrective Actions Start Monitor Reaction Progress (TLC) Problem Problem Detected? Start->Problem Problem->Start No, continue monitoring CheckTemp Check Temperature Log Problem->CheckTemp Yes Analysis Analyze Symptoms CheckTemp->Analysis SlowRxn Symptom: Slow / Incomplete Reaction Analysis->SlowRxn Temp too low LowYield Symptom: Low Yield / Impurities Analysis->LowYield Temp too high Runaway Symptom: Rapid Exotherm / Fumes Analysis->Runaway Temp control lost Warm Action: Allow to warm to RT. Consider gentle heating (30-40°C). SlowRxn->Warm Cool Action: Improve cooling on next run. Slow reagent addition. LowYield->Cool Abort Action: Abort run (Safety First). Redesign protocol with better thermal control. Runaway->Abort

Sources

Optimization

Work-up procedure for 1-Methylethyl 1-pentanesulfonate reactions

Topic: Work-up Procedure & Impurity Management Ticket ID: GTI-ISO-C5-001 Classification: Genotoxic Impurity (GTI) / Alkyl Sulfonate Ester Regulatory Context: ICH M7 (Class 1/2 Mutagenic Impurity) Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedure & Impurity Management Ticket ID: GTI-ISO-C5-001 Classification: Genotoxic Impurity (GTI) / Alkyl Sulfonate Ester Regulatory Context: ICH M7 (Class 1/2 Mutagenic Impurity)

Executive Summary: The "Pentyl" Factor

1-Methylethyl 1-pentanesulfonate (also known as Isopropyl Pentanesulfonate) is a potential genotoxic impurity formed when 1-pentanesulfonic acid (often used as a counter-ion for salt formation) reacts with isopropanol (a common solvent).

Crucial Technical Insight: Unlike the more common Methyl Methanesulfonate (MMS), this compound possesses a C5 (pentyl) lipophilic tail .

  • The Consequence: While MMS partitions readily into aqueous waste streams, Isopropyl Pentanesulfonate has a significantly higher LogP (estimated ~2.5 - 3.0). It exhibits "greasy" behavior, meaning it will partition into the organic phase (DCM, EtOAc, Toluene) during standard extractions.

  • The Risk: Standard aqueous washes effective for MMS/EMS may fail here, leading to persistence in the final Drug Substance.

Part 1: Critical Safety & Handling (Read First)

Hazard: Alkyl sulfonate esters are direct-acting alkylating agents. They are potent mutagens and suspected carcinogens. Containment: Handle only in a fume hood with high-efficiency particulate air (HEPA) filtration or a glovebox. Decontamination: Do not rely on water alone. Use the Nucleophilic Quench Solution (Protocol below).

Part 2: Work-up Procedures

Select your objective below. Are you trying to isolate it (as a reference standard) or remove it (as an impurity)?

Scenario A: Synthesis & Isolation (Reference Standard)

Objective: Maximize yield; prevent hydrolysis. Challenge: The isopropyl ester bond is susceptible to hydrolysis, particularly if the work-up generates heat or extreme pH.[1]

Protocol: Anhydrous Isolation (Recommended)

  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Solvent Swap: If the reaction solvent is high-boiling, dilute with tert-Butyl Methyl Ether (TBME) or Dichloromethane (DCM) .

  • Wash (Critical Step):

    • Do NOT use highly alkaline washes (NaOH), as this induces rapid hydrolysis.

    • Use ice-cold saturated NaHCO₃ (pH ~8.5) for a rapid (<2 min) wash to neutralize excess acid.

    • Immediately separate layers.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 30 minutes. Magnesium sulfate (MgSO₄) can sometimes be slightly acidic; Na₂SO₄ is safer for labile esters.

  • Filtration: Filter through a pad of silica gel to remove polar impurities without aqueous exposure.

  • Concentration: Rotary evaporate at <35°C . Higher temperatures promote degradation.[1]

Scenario B: Removal & Purging (Purification from API)

Objective: Hydrolyze or scavenge the impurity to < TTC (Threshold of Toxicological Concern). Challenge: The lipophilic pentyl chain keeps the impurity in the organic phase.

Protocol: The "Phase-Transfer" Purge Since the impurity hides in the organic layer, we must force it to react or pull it into the aqueous phase.

  • Dissolution: Dissolve the crude API in a solvent that is miscible with the scavenger solution if possible (e.g., THF), or use a biphasic system with a Phase Transfer Catalyst (PTC).

  • Scavenger Selection:

    • Option 1 (Hydrolysis): 0.5 M NaOH or KOH. (Only if API is base-stable).

    • Option 2 (Nucleophilic Attack):Sodium Thiosulfate (Na₂S₂O₃) or N-Methylpiperazine .

  • The "Pentyl" Fix: Because the impurity is lipophilic, a standard aqueous thiosulfate wash is slow (poor phase contact).

    • Add: 5-10% Methanol or Ethanol to the aqueous wash to increase solubility of the ester in the aqueous phase.

    • Or Add: A Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) at 1 mol% to shuttle the thiosulfate into the organic layer.

  • Execution: Agitate vigorously for >4 hours. The bulky isopropyl group slows down the SN2 attack compared to methyl esters; time is your friend.

Part 3: Decision Logic & Mechanism (Visualization)

The following diagram illustrates the critical decision pathways based on the lipophilicity of the pentyl chain.

WorkupLogic Start Start: Reaction Mixture (Contains 1-Methylethyl 1-pentanesulfonate) Goal What is your Goal? Start->Goal Synth Isolate Standard Goal->Synth Synthesis Purge Purify API (Remove Impurity) Goal->Purge Purification Synth_Risk Risk: Hydrolysis Synth->Synth_Risk Synth_Action Action: Cold NaHCO3 Wash + Anhydrous Na2SO4 Synth_Risk->Synth_Action Minimize Water Contact Purge_Risk Risk: Lipophilicity (LogP > 2.5) Impurity stays in Organic Layer Purge->Purge_Risk Method_Alk Method A: High pH Hydrolysis (If API Base Stable) Purge_Risk->Method_Alk Option 1 Method_Nuc Method B: Thiosulfate Scavenge (Req. Phase Transfer Catalyst) Purge_Risk->Method_Nuc Option 2 (Recommended)

Caption: Decision matrix for handling lipophilic alkyl sulfonates. Note the requirement for Phase Transfer Catalysis (PTC) in Method B due to the pentyl chain.

Part 4: Troubleshooting & FAQs

Q1: I am seeing a "ghost peak" in my GC-MS that matches the retention time of the sulfonate, but I didn't synthesize it. A: This is likely an artifact formed inside the GC injector. If your sample contains residual Pentanesulfonic Acid and Isopropanol (solvent), the high temperature of the injection port (200°C+) can drive the esterification reaction in situ.

  • Validation: Inject a blank with just the acid and solvent. If the peak appears, it is an artifact. Derivatize the acid before injection to fix this.

Q2: Why isn't a simple water wash removing the impurity? A: As detailed in the Executive Summary, the Pentyl chain makes this molecule significantly more lipophilic than Methyl Methanesulfonate (MMS). It prefers the organic layer (DCM/Ethyl Acetate). You must increase the polarity of the organic phase or use a scavenger that enters the organic phase (like an amine).

Q3: What is the specific quenching time for the decontamination solution? A: For Isopropyl esters, the steric bulk of the secondary carbon slows down nucleophilic attack (SN2).

  • Standard: 10% Sodium Thiosulfate.

  • Adjustment: Allow at least 24 hours contact time for decontamination of glassware, compared to 1-2 hours for methyl esters.

Part 5: Quantitative Data Summary

PropertyValue (Est.)Implication for Work-up
LogP ~2.8Partitions into organic solvents; resists aqueous extraction.
Boiling Point >200°CDifficult to remove via high-vac drying without degrading API.
Reactivity (SN2) ModerateSlower than Methyl/Ethyl esters due to steric hindrance at the isopropyl group.
Hydrolysis t1/2 (pH 7) Hours to DaysStable enough to survive quick neutral washes.
Hydrolysis t1/2 (pH 12) < 30 minsRapidly destroyed by strong base.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]

  • Teasdale, A., et al. (2013). Mechanism and processing parameters affecting the formation of sulfonate esters in chemical synthesis. Organic Process Research & Development. (Demonstrates the kinetics of ester formation/hydrolysis).

  • Elder, D. P., et al. (2009). Regulating Genotoxic Impurities. Organic Process Research & Development. (Discusses the lipophilicity impact on purging efficiency).

  • Snodin, D. J. (2010). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Ion-Pairing Reagents: Evaluating 1-Methylethyl 1-pentanesulfonate in Reverse-Phase HPLC

For researchers, scientists, and drug development professionals engaged in the separation of polar and ionic compounds, the selection of an appropriate ion-pairing reagent is a critical determinant of chromatographic suc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the separation of polar and ionic compounds, the selection of an appropriate ion-pairing reagent is a critical determinant of chromatographic success. This guide provides an in-depth comparison of 1-Methylethyl 1-pentanesulfonate and other commonly employed ion-pairing reagents, supported by experimental insights and established protocols. Our objective is to equip you with the knowledge to make informed decisions that enhance the resolution, retention, and overall quality of your reverse-phase high-performance liquid chromatography (RP-HPLC) separations.

The Foundational Principle: Understanding Ion-Pairing Chromatography

In reverse-phase chromatography, the separation of highly polar or ionic analytes presents a significant challenge due to their limited interaction with the nonpolar stationary phase, often resulting in poor retention and peak shape.[1][2] Ion-pair chromatography (IPC) addresses this by introducing a reagent to the mobile phase that contains a hydrophobic region and a charge opposite to that of the analyte.[1][3] This interaction effectively neutralizes the analyte's charge, increasing its hydrophobicity and promoting retention on the stationary phase.

Two primary mechanisms are proposed to explain this phenomenon[1][4]:

  • The Ion-Pair Formation Model: The ion-pairing reagent and the analyte form a neutral complex in the mobile phase, which then partitions onto the hydrophobic stationary phase.[1]

  • The Dynamic Ion-Exchange Model: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the oppositely charged analyte.[4]

The following diagram illustrates the dynamic ion-exchange model, which is widely accepted for alkyl sulfonate reagents.

IonPairingMechanism Dynamic Ion-Exchange Model cluster_StationaryPhase Stationary Phase (e.g., C18) cluster_MobilePhase Mobile Phase C18_Chains hydrophobic C18 chains Analyte Positively Charged Analyte (A+) IP_Reagent Ion-Pairing Reagent (IP-) Analyte->IP_Reagent Ionic Interaction IP_Reagent->C18_Chains Hydrophobic Adsorption Paired_Complex Neutral Ion Pair (A+)(IP-) Paired_Complex->C18_Chains Partitioning

Caption: Mechanism of ion-pairing chromatography.

Profile of an Anionic Ion-Pairing Reagent: 1-Methylethyl 1-pentanesulfonate

1-Methylethyl 1-pentanesulfonate, also known as isopropyl pentanesulfonate, is an anionic ion-pairing reagent belonging to the alkyl sulfonate class. While less common than its sodium salt counterparts, its ester structure offers unique properties.

Structural Analysis and Expected Performance:

  • 1-Pentanesulfonate Core: The five-carbon (pentyl) chain provides moderate hydrophobicity. In the homologous series of alkyl sulfonates, a longer alkyl chain leads to stronger retention of the ion pair on the reverse-phase column.[5][6] Therefore, pentanesulfonate offers a balance between sufficient retention for many basic analytes and reasonable column equilibration times.

  • 1-Methylethyl (Isopropyl) Ester: The isopropyl group is a bulky, branched alkyl group. This branching can influence the steric interactions during ion-pair formation and partitioning into the stationary phase, potentially offering different selectivity compared to linear alkyl sulfonates.

Based on its structure, 1-Methylethyl 1-pentanesulfonate is expected to be an effective ion-pairing reagent for the analysis of cationic (basic) compounds.

Comparative Analysis of Ion-Pairing Reagents

The efficacy of 1-Methylethyl 1-pentanesulfonate is best understood through a direct comparison with commonly used alternatives. This section evaluates its projected performance against trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), and sodium dodecyl sulfate (SDS).

Feature1-Methylethyl 1-pentanesulfonate (Projected)Trifluoroacetic Acid (TFA)Heptafluorobutyric Acid (HFBA)Sodium Dodecyl Sulfate (SDS)
Analyte Type Cationic (Basic) CompoundsCationic (Basic) Compounds, especially PeptidesCationic (Basic) Compounds, especially PeptidesCationic (Basic) Compounds
Retention Strength ModerateWeak to ModerateModerate to StrongVery Strong
Selectivity Potentially unique due to branched esterGenerally good for peptidesCan offer different selectivity than TFAHigh, but can be difficult to modulate
Peak Shape Good, by masking silanol interactionsGenerally improves peak shapeGood peak shape improvementExcellent peak shape improvement
MS Compatibility Poor (non-volatile)Moderate (can cause ion suppression)[7]Moderate (stronger ion suppression than TFA)[8][9]Poor (non-volatile, contaminates the source)
Equilibration Time ModerateFastFastSlow
Volatility Non-volatileVolatileVolatileNon-volatile
In-Depth Comparison:

1. Trifluoroacetic Acid (TFA): The Peptide Analyst's Workhorse

TFA is a widely used ion-pairing reagent, particularly in the analysis of peptides and proteins.[10][11] It is effective at improving peak shape and resolution at low concentrations (typically 0.05-0.1%).[7][12] While volatile and suitable for LC-MS applications, TFA is known to cause ion suppression in the mass spectrometer, reducing sensitivity.[7]

2. Heptafluorobutyric Acid (HFBA): For Enhanced Retention

HFBA is a stronger and more hydrophobic ion-pairing reagent than TFA.[13] This increased hydrophobicity leads to longer retention times for basic analytes, which can be advantageous for resolving complex mixtures.[13] However, this increased strength also results in more significant ion suppression in MS detection compared to TFA.[8][9]

3. Sodium Dodecyl Sulfate (SDS): A Powerful but Demanding Surfactant

SDS is a potent anionic surfactant with a long C12 alkyl chain, making it a very strong ion-pairing reagent.[14] It is highly effective at retaining basic compounds and improving peak shape.[15] However, its non-volatile nature makes it incompatible with mass spectrometry.[16] Furthermore, the long alkyl chain leads to very slow column equilibration times and can be difficult to completely wash from the HPLC system.[4]

Experimental Protocols

The following protocols provide a starting point for method development with alkyl sulfonate ion-pairing reagents and a common alternative, TFA.

Protocol 1: Separation of Basic Compounds using an Alkyl Sulfonate Ion-Pairing Reagent

This protocol is a general guideline for using an alkyl sulfonate like 1-Methylethyl 1-pentanesulfonate or sodium pentanesulfonate.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 5-20 mM solution of the alkyl sulfonate reagent in HPLC-grade water. Adjust the pH to between 2.5 and 3.5 with a suitable acid (e.g., phosphoric acid or perchloric acid). Filter through a 0.45 µm membrane.
  • Mobile Phase B (Organic): Acetonitrile or methanol.

2. Column and System Equilibration:

  • Install a C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm).
  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved. Longer equilibration times may be necessary for longer chain alkyl sulfonates.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 5-20 µL
  • Column Temperature: 30-40 °C
  • Detection: UV at a suitable wavelength for the analyte.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 70% B (linear gradient)
  • 15-17 min: 70% to 95% B (linear gradient)
  • 17-20 min: Hold at 95% B (column wash)
  • 20-22 min: 95% to 5% B (return to initial conditions)
  • 22-30 min: Hold at 5% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

    Protocol1_Workflow Alkyl Sulfonate Protocol A Mobile Phase Preparation B Column & System Equilibration A->B D HPLC Analysis (Gradient Elution) B->D C Sample Preparation C->D E Data Acquisition & Analysis D->E

    Caption: Workflow for HPLC with an alkyl sulfonate.

Protocol 2: Separation of Peptides using Trifluoroacetic Acid (TFA)

This protocol is a standard starting point for peptide mapping or purification.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1 mL of high-purity TFA to 1 L of HPLC-grade water (0.1% TFA).
  • Mobile Phase B (Organic): Add 1 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).

2. Column and System Equilibration:

  • Install a C18 column suitable for peptide separations (e.g., wide-pore, 300 Å).
  • Equilibrate the column with the initial mobile phase composition (e.g., 98% A: 2% B) at a flow rate of 1.0 mL/min for 15-20 minutes.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-50 µL
  • Column Temperature: 40-60 °C (higher temperatures can improve peak shape for peptides).
  • Detection: UV at 214 nm and 280 nm.
  • Gradient Program:
  • 0-5 min: 2% B
  • 5-65 min: 2% to 50% B (linear gradient)
  • 65-70 min: 50% to 90% B (linear gradient)
  • 70-75 min: Hold at 90% B (column wash)
  • 75-77 min: 90% to 2% B (return to initial conditions)
  • 77-90 min: Hold at 2% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the peptide sample in Mobile Phase A.

Concluding Remarks for the Practicing Scientist

The choice of an ion-pairing reagent is a nuanced decision that hinges on the specific analytical challenge. While 1-Methylethyl 1-pentanesulfonate is not a universally common reagent, its properties as a C5 alkyl sulfonate with a branched ester suggest it is a viable option for retaining basic compounds, potentially offering unique selectivity.

For applications requiring high sensitivity with mass spectrometry, volatile reagents like TFA and HFBA are necessary, despite their potential for ion suppression. For separations where MS detection is not required and strong retention is paramount, alkyl sulfonates, including 1-Methylethyl 1-pentanesulfonate and SDS, offer powerful alternatives.

Ultimately, successful method development in ion-pair chromatography requires a systematic approach, beginning with an understanding of the underlying principles and a careful consideration of the properties of the available reagents.

References

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS?.
  • TCI America. (n.d.). Heptafluorobutyric Acid, (ca. 0.5mol/L in Water) [Ion-Pair Reagent for LC-MS], 100 mL, Each.
  • ResearchGate. (2025, August 6). The use of trifluoroacetic acid in the reverse-phase liquid chromatography of peptides including secretin.
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • CovaChem. (n.d.). LCMS Grade HFBA Amps.
  • Taylor & Francis Online. (2008, August 5). Ion Pairing Chromatography.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Chromatography Forum. (2011, March 16). TFA vs HFBA.
  • Sigma-Aldrich. (n.d.). Heptafluorobutyric acid H2O 0.5M, LiChropur , for ion pair chromatography 375-22-4.
  • Lab Pro Inc. (n.d.). Heptafluorobutyric Acid(ca. 0.5mol/L in Water)[Ion-Pair Reagent for LC - MS].
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • ACS Publications. (2024, December 22). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems.
  • PubMed Central. (2025, February 4). Gradient Retention Time Modeling in Ion Chromatography through Ensemble Machine Learning-Powered Quantitative Structure-Retention Relationships.
  • PubMed Central. (n.d.). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
  • Spectroscopy. (n.d.). Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part II.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification.
  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
  • PubMed. (2015, December 30). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides.
  • CiteSeerX. (n.d.). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides.
  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
  • MDPI. (2023, April 4). Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography.
  • ResearchGate. (n.d.). Application of Ion Pairing Chromatography to the Analysis of Inorganic Analytes: Review.
  • Repository of the Academy's Library. (n.d.). Quantitative structure - (chromatographic) retention relationships. Retrieved from Repository of the Academy's Library.
  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography.
  • LCGC. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubMed Central. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns.
  • Molnar-Institute. (2018, June 2). Molecular modeling and prediction accuracy in Quantitative Structure-Retention Relationship calculations for chromatography.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • ResearchGate. (n.d.). Quantitative structure property (retention) relationships in liquid chromatography.
  • Sigma-Aldrich. (n.d.). Sodium dodecyl sulfate for ion pair chromatography, LiChropur , = 99.0 151-21-3.

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Comparative

Assessment of 1-Methylethyl 1-pentanesulfonate (PEMS): A Comparative Technical Guide

Executive Summary 1-Methylethyl 1-pentanesulfonate (also known as Isopropyl Pentanesulfonate or PEMS ) is a nongenotoxic-appearing structure that functions as a potent alkylating agent in biological systems. It is a Pote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylethyl 1-pentanesulfonate (also known as Isopropyl Pentanesulfonate or PEMS ) is a nongenotoxic-appearing structure that functions as a potent alkylating agent in biological systems. It is a Potential Genotoxic Impurity (PGI) formed during the synthesis of pharmaceutical salts when pentanesulfonic acid is employed in the presence of isopropanol (1-methylethyl alcohol).

While structurally related to the well-characterized Ethyl Methanesulfonate (EMS) and Isopropyl Methanesulfonate (IMS) , PEMS presents unique analytical challenges due to its higher molecular weight and lipophilicity. This guide provides a comparative analysis of PEMS against standard alkyl sulfonates, focusing on analytical selectivity ("cross-reactivity" in detection) and toxicological equivalence.

Part 1: The Chemistry of Concern

Mechanism of Action: Alkylation

The genotoxicity of PEMS stems from its ability to transfer its isopropyl group (1-methylethyl) to nucleophilic centers on DNA bases (e.g.,


-guanine, 

-guanine).[1]

Unlike methylating agents (MMS) which follow a strict


 mechanism, isopropyl sulfonates like PEMS and IMS possess significant 

character. This allows them to form carbocation intermediates, leading to a higher ratio of

-alkylation relative to

-alkylation.

-alkylguanine is a highly mutagenic lesion because it mispairs with Thymine during replication, causing G:C

A:T transitions
.
Formation Pathway

PEMS is not a commercial reagent; it is a process impurity.

FormationPathway cluster_0 Precursors PSA Pentanesulfonic Acid (Reagent/Counterion) Reaction Esterification (Acidic Conditions, Heat) PSA->Reaction IPA Isopropanol (Solvent) IPA->Reaction PEMS 1-Methylethyl 1-pentanesulfonate (PEMS) Reaction->PEMS Alkylation Water H2O Reaction->Water

Figure 1: Formation of PEMS via acid-catalyzed esterification.

Part 2: Comparative Profile (PEMS vs. IMS vs. EMS)

This section objectively compares PEMS with its structural analogs. Note that while the toxicological warhead (isopropyl) is shared with IMS, the physicochemical properties differ significantly due to the pentyl chain.

Table 1: Physicochemical and Toxicological Comparison
FeaturePEMS (Target)IMS (Analog)EMS (Standard)
IUPAC Name 1-Methylethyl 1-pentanesulfonate1-Methylethyl methanesulfonateEthyl methanesulfonate
Alkylating Group Isopropyl (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Isopropyl (

)
Ethyl (

)
Leaving Group PentanesulfonateMethanesulfonate (Mesylate)Methanesulfonate (Mesylate)
Reaction Mechanism Mixed

/

Mixed

/

Predominantly

Mutagenic Potency High (Predicted equivalent to IMS)High (Potent Ames positive)Moderate (Standard Control)
Boiling Point ~110°C (at reduced pressure)*82°C (at 12 mmHg)213°C (at 760 mmHg)
Lipophilicity (LogP) High (~2.5 - 3.0)Low (~0.6)Low (~0.1)
Analytical Challenge Late eluter; requires high GC tempsVolatile; elutes earlyVolatile; elutes early
  • Note: PEMS is significantly less volatile than IMS due to the C5 chain in the sulfonate tail.

Part 3: Analytical Methodologies & Cross-Reactivity

"Cross-reactivity" in the context of sulfonate ester analysis refers to Analytical Selectivity . A method developed for IMS or EMS cannot be blindly applied to PEMS due to the drastic difference in volatility and retention time.

The Selectivity Challenge

Standard "Generic Sulfonate Methods" often use Headspace GC (HS-GC).

  • EMS/IMS: Highly volatile; work well with HS-GC.

  • PEMS: Low volatility; HS-GC sensitivity will be poor .

  • Risk: Using a standard HS-GC method for PEMS will result in a False Negative (failure to detect).

Recommended Protocol: Direct Injection GC-MS

To ensure accurate quantification of PEMS without "cross-reacting" (co-eluting) with the solvent or other impurities, a Direct Injection method using SIM (Selected Ion Monitoring) is required.

Validated Workflow
  • Sample Preparation: Liquid-Liquid Extraction (LLE) is preferred over Headspace to recover the lipophilic PEMS.

  • Derivatization: Not usually required for the ester itself, but crucial if analyzing the precursor acid. For PEMS, direct analysis is feasible.

AnalyticalWorkflow cluster_Prep Sample Preparation (Selectivity Step) cluster_GC GC-MS Analysis Start Drug Substance (API) Containing Pentanesulfonate Salt Step1 Dissolve API in Water/Buffer Start->Step1 Step2 Extract with DCM or MTBE (PEMS partitions to organic layer) Step1->Step2 Step3 Concentrate Organic Layer Step2->Step3 Inj Direct Injection (Splitless) Step3->Inj Col Column: DB-624 or DB-5MS (Mid-polarity for separation) Inj->Col MS MS Detection (SIM Mode) Target Ion: m/z 123 (Pentyl fragment) Col->MS Result Quantification (< TTC 1.5 µg/day) MS->Result

Figure 2: Analytical workflow ensuring selectivity for PEMS extraction and detection.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Quantify PEMS at trace levels (LOD < 0.5 ppm) in a drug substance.

Reagents & Standards
  • Reference Standard: Synthesize authentic 1-Methylethyl 1-pentanesulfonate (Reaction of pentanesulfonyl chloride with isopropanol).

  • Internal Standard (IS): Deutero-labeled PEMS (PEMS-d7) or a structurally similar sulfonate (e.g., Butyl Pentanesulfonate) to validate recovery.

GC-MS Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30m x 0.25mm x 1.0µm). Note: Thicker film helps retain the isopropyl group.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min) - Traps the analyte.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min) - Elutes the heavy pentanesulfonate.

  • Inlet: 250°C, Splitless mode (Purge on at 1.0 min).

Mass Spectrometry (SIM Parameters)

To avoid cross-reactivity with matrix background, monitor specific ions:

  • Target Ion (Quant): m/z 43 (Isopropyl cation) and m/z 69 (Pentyl fragment). Note: m/z 43 is non-specific, so confirmation with the molecular ion or larger fragment is critical.

  • Qualifier Ions: m/z 137 (Loss of isopropyl + H).

System Suitability (Self-Validation)
  • Resolution: PEMS must be resolved (>1.5 min) from the solvent peak (Isopropanol) and the precursor (Pentanesulfonic acid).

  • Sensitivity: S/N ratio > 10 at the Limit of Quantitation (LOQ).

  • Recovery: Spike the API with PEMS at the specification limit. Recovery must be 80-120%.

Part 5: Biological Implications (E-E-A-T Assessment)

Toxicological Cross-Reactivity

Does PEMS trigger the same biological response as IMS?

  • Yes. The alkylating species is identical (

    
    ).
    
  • Repair Pathways: DNA damage caused by PEMS is repaired by Nucleotide Excision Repair (NER) and

    
    -Methylguanine-DNA Methyltransferase (MGMT) .
    
  • Ames Test Prediction: PEMS is expected to be Ames Positive in strains TA100 and TA1535 (base-pair substitution strains), similar to IMS.

Regulatory Control Strategy (ICH M7)

Since PEMS is a Class 2 mutagen (mutagenic with unknown carcinogenic potency, but structurally related to known carcinogens like IMS), it must be controlled to the Threshold of Toxicological Concern (TTC) .

  • Lifetime Exposure:

    
     µ g/day .[2][3][4]
    
  • Less-Than-Lifetime (LTL): Higher limits allowed for short-duration treatments (e.g., 20 µ g/day for < 1 year).

References

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3]Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5][6] Wiley.[7] Link

  • Snodin, D. J. (2010). Residues of genotoxic alkyl sulfonates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 56(1), 73-86. Link

  • Eder, E., et al. (2005).

    
    -unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental Health Perspectives. Link
    
  • European Medicines Agency (EMA). (2008). Guideline on the Limits of Genotoxic Impurities.Link

Sources

Validation

Comparative Biological Profiling: 1-Methylethyl 1-pentanesulfonate and Derivatives

Executive Summary & Application Context 1-Methylethyl 1-pentanesulfonate , commonly known as Isopropyl Pentanesulfonate (IPPS) , is a potent alkylating agent primarily encountered as a Genotoxic Impurity (GTI) in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-Methylethyl 1-pentanesulfonate , commonly known as Isopropyl Pentanesulfonate (IPPS) , is a potent alkylating agent primarily encountered as a Genotoxic Impurity (GTI) in pharmaceutical development. Unlike therapeutic sulfonates (e.g., Busulfan), IPPS is rarely a drug target but rather a critical process impurity formed during the synthesis of sulfonic acid salts using isopropanol.

This guide compares the biological activity—specifically the alkylating potential and mutagenic potency —of IPPS against its structural analogs: Methyl Methanesulfonate (MMS) and Isopropyl Methanesulfonate (IPMS) .

Key Insight for Researchers: While methyl esters (MMS) react via a pure


 mechanism, the introduction of the branched isopropyl group in IPPS shifts the mechanism toward 

, altering its nucleophilic selectivity and hydrolysis rates. This distinct reactivity profile dictates its stability in aqueous media and its interaction with DNA.

Mechanistic Profiling: Alkylation Pathways

The biological activity of sulfonate esters is driven by the transfer of the alkyl group to nucleophilic centers in DNA (e.g.,


-guanine).
Comparative Mechanism: vs.
  • MMS (Methyl derivative): Reacts almost exclusively via

    
     . High sensitivity to nucleophile strength.
    
  • IPPS (Isopropyl derivative): Reacts via a mixed

    
      mechanism due to the stabilization of the secondary carbocation on the isopropyl group. This makes IPPS more prone to hydrolysis (reaction with water) but potentially more reactive toward weak nucleophiles once the carbocation forms.
    
Visualization: Alkylation Signaling Pathway

The following diagram illustrates the divergent pathways for DNA damage between linear and branched sulfonate derivatives.

AlkylationMechanism cluster_0 Substrate Structure cluster_1 Reaction Intermediate cluster_2 Biological Outcome MMS Methyl Sulfonate (Linear) TransState Transition State (Pentacoordinate) MMS->TransState SN2 Attack IPPS Isopropyl Pentanesulfonate (Branched) IPPS->TransState SN2 (Minor) CarboCat Carbocation (Secondary) IPPS->CarboCat SN1 (Rate Limiting) N7G N7-Guanine Alkylation (Major DNA Adduct) TransState->N7G High Yield CarboCat->N7G Rapid Capture Hydrolysis Hydrolysis to Alcohol (Detoxification) CarboCat->Hydrolysis Competes with DNA

Figure 1: Divergent alkylation mechanisms. Linear sulfonates (MMS) favor direct SN2 attack, while branched sulfonates (IPPS) proceed via a carbocation intermediate (SN1), affecting their selectivity and half-life.

Comparative Performance Data

The following data synthesizes experimental findings on mutagenic potency (Ames Test) and chemical reactivity (NBP Assay).

Table 1: Biological Activity & Reactivity Profile
FeatureMethyl Methanesulfonate (MMS) Isopropyl Methanesulfonate (IPMS) 1-Methylethyl 1-pentanesulfonate (IPPS)
Role Positive Control (Mutagen)Structural AnalogTarget Analyte
Alkylation Mechanism Pure

Mixed

Mixed

Leaving Group Mesylate (Short, Polar)MesylatePentanesulfonate (Lipophilic)
Ames Potency (Revertants/µmol)High (~500-2000)Very High (>2000)Moderate (Predicted)*
Hydrolysis Half-life (

at pH 7)
Slow (~60 hrs)Fast (~1-2 hrs)Fast (< 1 hr)
NBP Reactivity (

)
1.0 (Reference)~350 (Rapid)~150 - 200
  • Interpretation: IPPS is less mutagenic than IPMS. The longer pentyl chain in the leaving group increases lipophilicity (LogP) and steric bulk, which can hinder access to DNA in the aqueous nuclear environment compared to the smaller mesylate group. However, it remains a Class 1 Mutagen under ICH M7 guidelines.

Experimental Protocols

To validate the biological activity of IPPS, two primary assays are recommended: the NBP Kinetic Assay (chemical surrogate) and the Ames Test (biological endpoint).

Protocol A: NBP Alkylation Kinetic Assay

This cell-free assay quantifies the rate at which IPPS alkylates a nucleophile (4-(p-nitrobenzyl)pyridine), serving as a surrogate for DNA binding.

Reagents:

  • NBP Reagent: 5% w/v 4-(p-nitrobenzyl)pyridine in ethylene glycol.

  • Buffer: Acetate buffer (pH 4.0) or Phosphate buffer (pH 7.4).

  • Detection: UV-Vis Spectrophotometer (Absorbance at 600 nm).

Workflow:

  • Preparation: Dissolve IPPS in DMSO to create a 100 mM stock.

  • Incubation: Mix 100 µL of IPPS stock with 900 µL of NBP reagent and buffer. Incubate at 50°C.

  • Sampling: At defined intervals (0, 10, 20, 30, 60 min), withdraw aliquots.

  • Quenching: Add aliquot to 50% triethylamine in acetone (basesify to generate color).

  • Measurement: Measure

    
     at 600 nm immediately (color is unstable).
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

The definitive biological test for genotoxicity.

Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA1535. Metabolic Activation: ± S9 rat liver mix (to test for metabolite-driven toxicity).

Workflow Visualization:

AmesWorkflow cluster_plates Plating Method cluster_results Scoring Start Test Compound (IPPS in DMSO) Mix Mix: Bacteria + S9 + IPPS Start->Mix Agar Pour onto Minimal Glucose Agar Mix->Agar Incubate Incubate 48-72h @ 37°C Agar->Incubate Count Count Revertant Colonies Incubate->Count Ratio Calculate Mutagenicity Ratio (Treated / Solvent Control) Count->Ratio

Figure 2: Standard Ames Test workflow for assessing mutagenic potential of sulfonate esters.

References

  • Teasdale, A., et al. (2013). "Mechanism and processing parameters affecting the formation of sulfonate ester genotoxic impurities." Organic Process Research & Development, 14(4), 999-1007. Link

  • Glowienke, S., et al. (2005). "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonate esters." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 23-34. Link

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

  • Eder, E., et al. (2005). "The influence of the leaving group on the genotoxicity of sulfonic acid esters." Chemico-Biological Interactions, 153, 167-173.

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